molecular formula C10H11O5P B1312430 Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate CAS No. 61260-15-9

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Cat. No.: B1312430
CAS No.: 61260-15-9
M. Wt: 242.16 g/mol
InChI Key: KEKUNQAVGWOYDW-UHFFFAOYSA-N
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Description

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a useful research compound. Its molecular formula is C10H11O5P and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-dimethoxyphosphoryl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O5P/c1-13-16(12,14-2)10-8-6-4-3-5-7(8)9(11)15-10/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKUNQAVGWOYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1C2=CC=CC=C2C(=O)O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455870
Record name Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
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URL https://comptox.epa.gov/dashboard/DTXSID60455870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61260-15-9
Record name Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl P-(1,3-dihydro-3-oxo-1-isobenzofuranyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7Q5H4GD72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a key intermediate in the preparation of the PARP inhibitor Olaparib.[1][2] This document details experimental protocols, physical and spectral properties, and the compound's role in the synthesis of this significant anti-cancer therapeutic.

Compound Identification

IUPAC Name This compound
CAS Number 61260-15-9[2]
Molecular Formula C₁₀H₁₁O₅P[3]
Molecular Weight 242.16 g/mol [3]
Synonyms Dimethyl 3-oxo-1,3-dihydro-2-benzofuran-1-ylphosphonate, (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester[4]

Physicochemical Properties

PropertyValueReference
Physical Form White solid/crystal[5]
Melting Point 97-99 °C[5][6]
Storage 2-8°C under an inert atmosphere[6]

Synthesis Protocols

The synthesis of this compound is typically achieved through a Pudovik-type reaction, which involves the nucleophilic addition of a phosphite to a carbonyl compound. Two detailed experimental protocols are presented below.

Method 1: Base-Catalyzed Reaction in Solution

This method involves the reaction of 2-carboxybenzaldehyde with dimethyl hydrogen phosphite in the presence of a strong base, followed by an acidic workup to promote cyclization.

Experimental Protocol:

  • Dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL) in a 150 mL round-bottom flask at 0 °C.[5]

  • To this solution, add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.[5]

  • Allow the mixture to warm to room temperature and stir for 8 hours.[5]

  • After the reaction is complete, cool the mixture and add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise, followed by stirring for 30 minutes.[5]

  • Remove the solvent under reduced pressure.[5]

  • Add 40 mL of water and extract the aqueous phase three times with dichloromethane.[5]

  • Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.[5]

  • Evaporate the dichloromethane under reduced pressure to yield the product as a white solid (4.93 g, 99% yield).[5]

Method 2: Solvent-Free High-Temperature Reaction

This alternative method involves the direct reaction of 2-formylbenzoic acid with dimethyl phosphite at an elevated temperature without the use of a solvent.

Experimental Protocol:

  • Combine 2-formylbenzoic acid (2.0 g, 15.0 mmol) and dimethyl phosphite (4.0 g, 36.0 mmol) in a suitable reaction vessel.[7]

  • Heat the mixture to 100 °C in an oil bath and stir for 8 hours.[7]

  • Cool the mixture to room temperature and pour it into 20 mL of ice-cold water.[7]

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).[7]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo to obtain a white solid.[7]

  • Recrystallize the solid from ethanol to yield the pure product (2.25 g, 62.3% yield).[7]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_0 Method 1: Base-Catalyzed Reaction cluster_1 Method 2: Solvent-Free Reaction A1 2-Carboxybenzaldehyde C1 Sodium Methoxide in Methanol (0°C, 30 min) A1->C1 B1 Dimethyl Hydrogen Phosphite B1->C1 D1 Reaction Mixture (Room Temp, 8h) C1->D1 F1 Workup & Purification (Extraction, Drying, Evaporation) D1->F1 E1 Methanesulfonic Acid E1->D1 G1 Final Product (99% Yield) F1->G1 A2 2-Formylbenzoic Acid C2 Heating at 100°C for 8h A2->C2 B2 Dimethyl Phosphite B2->C2 D2 Workup & Purification (Extraction, Drying, Recrystallization) C2->D2 E2 Final Product (62.3% Yield) D2->E2

Caption: Comparative workflow for the synthesis of the target compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

¹H-NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
3.62d8-OCH₃[5]
3.86d12-OCH₃[5]
6.36d8-CH-P[5]
7.70-7.74m2 x ArH[5]
7.88-7.91m1 x ArH[5]
7.96-7.98m1 x ArH[5]
(Solvent: DMSO-d₆, 500 MHz)
¹³C-NMR and ³¹P-NMR Spectroscopy

Role in the Synthesis of Olaparib

This compound is a key precursor in the synthesis of Olaparib. It participates in a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde to construct the core structure of the final drug molecule.[8]

Olaparib Synthesis Workflow

G Role in Olaparib Synthesis A This compound C Horner-Wadsworth-Emmons Reaction (Et3N, THF) A->C B 2-Fluoro-5-formylbenzonitrile B->C D Intermediate Olefin C->D E Hydrolysis and Cyclization with Hydrazine D->E F Key Intermediate Acid E->F G Coupling with Piperazine Derivative F->G H Olaparib G->H

Caption: Synthetic route to Olaparib utilizing the title phosphonate.

Biological Context: PARP Inhibition Signaling Pathway

Olaparib, synthesized from the title compound, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways for double-strand DNA breaks (DSBs), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DSBs during replication. This results in genomic instability and cell death through a process known as synthetic lethality.

PARP Inhibition and Synthetic Lethality Pathway

G Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with Olaparib A1 DNA Single-Strand Break (SSB) B1 PARP A1->B1 C1 Base Excision Repair (BER) B1->C1 D1 Repaired DNA C1->D1 A2 DNA Single-Strand Break (SSB) B2 PARP A2->B2 E2 Replication Fork Collapse A2->E2 during replication D2 Inhibited BER B2->D2 C2 Olaparib C2->B2 inhibits F2 DNA Double-Strand Break (DSB) E2->F2 G2 Deficient Homologous Recombination (HR) Repair F2->G2 H2 Genomic Instability G2->H2 I2 Cell Death (Apoptosis) H2->I2

Caption: Olaparib induces synthetic lethality in BRCA-deficient cells.

References

Physicochemical properties of "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate. This compound, identified by CAS Number 61260-15-9, is a key intermediate in the synthesis of pharmaceutically active molecules, notably as a precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] This document consolidates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and explores its role in medicinal chemistry, particularly in the context of prodrug strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic and medicinal chemistry.

PropertyValueReference
CAS Number 61260-15-9[3]
Molecular Formula C₁₀H₁₁O₅P[4]
Molecular Weight 242.16 g/mol [4]
Appearance White solid/crystal[5]
Melting Point 97-99 °C[5][6][7]
Boiling Point (Predicted) 402.0 ± 45.0 °C at 760 mmHg[7]
Density 1.35 g/cm³[7]
Purity Typically ≥ 98%[6][8]
Storage Conditions Inert atmosphere, 2-8°C

Spectral Data

Detailed spectral data is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy
  • Solvent: DMSO-d₆

  • Frequency: 500 MHz

  • Chemical Shifts (δ) and Coupling Constants (J):

    • δ 7.98-7.96 (m, 1H, Ar-H)

    • δ 7.91-7.88 (m, 1H, Ar-H)

    • δ 7.74-7.70 (m, 2H, Ar-H)

    • δ 6.36 (d, J = 8 Hz, 1H, P-CH)

    • δ 3.86 (d, J = 12 Hz, 3H, O-CH₃)

    • δ 3.62 (d, J = 8 Hz, 3H, O-CH₃)[5]

A predicted ¹H-NMR spectrum in d6-DMSO shows similar shifts.[9]

Mass Spectrometry
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is mentioned as a source of spectral information for this compound.[4]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthesis of the compound.[5]

Materials:

  • 2-Carboxybenzaldehyde

  • Dimethyl hydrogen phosphite

  • Sodium methoxide

  • Methanol

  • Methanesulfonic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve sodium methoxide (0.042 mol) in methanol (40 mL) in a 150 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add dimethyl hydrogen phosphite (0.049 mol) and 2-carboxybenzaldehyde (0.033 mol) dropwise over 30 minutes.

  • Stir the mixture at room temperature for 8 hours.

  • After the reaction is complete, add methanesulfonic acid (0.047 mol) dropwise and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 40 mL of water to the residue.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases and wash with water until neutral.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the dichloromethane under reduced pressure to yield the product as a white solid (99% yield).[5]

Visual Representation of the Synthesis Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde Reaction_Mixture Reaction at 0°C to RT for 8h 2-Carboxybenzaldehyde->Reaction_Mixture Dimethyl hydrogen phosphite Dimethyl hydrogen phosphite Dimethyl hydrogen phosphite->Reaction_Mixture Sodium methoxide Sodium methoxide Sodium methoxide->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Quenching Quench with Methanesulfonic acid Reaction_Mixture->Quenching Solvent_Removal Solvent Removal Quenching->Solvent_Removal Extraction Aqueous work-up and Extraction with Dichloromethane Solvent_Removal->Extraction Drying_Evaporation Drying and Evaporation Extraction->Drying_Evaporation Final_Product This compound Drying_Evaporation->Final_Product

Synthesis Workflow Diagram

Role in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of PARP-1 and PARP-2 inhibitors.[2] PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] The phosphonate moiety is a key structural feature that contributes to the biological activity of the final drug molecule.

Application in the Synthesis of PARP Inhibitors

This compound serves as a building block for constructing the core structure of certain PARP inhibitors. The synthetic route typically involves the reaction of the phosphonate with other organic molecules to build the final, more complex drug candidate.

Logical Relationship in PARP Inhibitor Synthesis:

G Role in PARP Inhibitor Synthesis Phosphonate This compound Chemical_Synthesis Multi-step Chemical Synthesis Phosphonate->Chemical_Synthesis Other_Reagents Other Synthetic Intermediates Other_Reagents->Chemical_Synthesis PARP_Inhibitor Final PARP Inhibitor Drug Molecule Chemical_Synthesis->PARP_Inhibitor

Synthetic Role Diagram
Potential as a Phosphonate Prodrug Moiety

Phosphonates are often used as isosteric replacements for phosphates in drug design to enhance interaction with enzymes.[10] However, their charged nature at physiological pH can limit cell permeability.[10] To overcome this, phosphonates are often derivatized into prodrugs, which are neutral molecules that can cross cell membranes and are then enzymatically cleaved inside the cell to release the active phosphonate drug.[10][11]

The ester groups in this compound could potentially act as prodrug moieties. While specific studies on the bioactivation of this particular compound are not widely available, the general mechanism of phosphonate prodrug activation by cellular esterases is a well-established concept in medicinal chemistry.[10][12]

General Bioactivation Pathway for Phosphonate Prodrugs:

G General Phosphonate Prodrug Bioactivation Prodrug Membrane-Permeable Phosphonate Prodrug (Ester Form) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Passive Diffusion Esterases Cellular Esterases Active_Drug Active Phosphonate Drug (Anionic Form) Esterases->Active_Drug Hydrolysis Target_Enzyme Target Enzyme Active_Drug->Target_Enzyme Inhibition

Prodrug Activation Pathway

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the development of PARP inhibitors. Its well-defined physicochemical properties and established synthetic route make it a readily accessible building block for medicinal chemists. Further research into its potential as a phosphonate prodrug could unveil new therapeutic applications for this versatile molecule. This guide provides a solid foundation of technical information for researchers and developers working with this compound.

References

Spectroscopic and Synthetic Profile of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a key intermediate in the synthesis of various compounds, including Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.96d7.71HAr-H
7.88t7.51HAr-H
7.76 - 7.71m1HAr-H
7.69d7.41HAr-H
6.38d11.11HP-CH
3.84d10.93HO-CH₃
3.64d10.73HO-CH₃

¹³C NMR (126 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
169.88C=O
144.52Ar-C
135.27Ar-C
130.39Ar-C
125.97Ar-C
124.83Ar-C
123.95Ar-C
75.84P-CH
54.34O-CH₃
40.01O-CH₃
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) [1]

IonCalculated m/zFound m/z
[M+H]⁺243.0422243.0420
Infrared (IR) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of 3-hydroxyisobenzofuran-1(3H)-one with dimethyl phosphite.[1]

Materials:

  • 3-hydroxyisobenzofuran-1(3H)-one

  • Dimethyl phosphite

  • Sodium methoxide solution (0.5 M in methanol)

  • Anhydrous methanol

  • Methanesulfonic acid

Procedure:

  • To a 0.5 M solution of sodium methoxide in methanol (19.8 mL, 9.9 mmol), add dimethyl phosphite (1.3 mL, 14.3 mmol) at 0 °C.

  • Stir the solution at 0 °C for 10 minutes.

  • Slowly add a suspension of 3-hydroxyisobenzofuran-1(3H)-one (1.62 g, 7.07 mmol) in anhydrous methanol (10 mL).

  • Allow the reaction mixture to warm to room temperature over a period of 1 hour.

  • Cool the solution in an ice bath and add methanesulfonic acid (1.0 mL, 15.5 mmol) dropwise.

  • The resulting solid can be further purified by recrystallization.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Mass Spectrometry:

  • Instrumentation: A time-of-flight (TOF) mass spectrometer.

  • Ionization Method: Electrospray ionization (ESI) is a common method for this type of compound.

  • Analysis: Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and confirm the elemental composition.

Infrared Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.

  • Sample Preparation: The spectrum can be recorded with the neat compound or as a solution.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Absorptions are reported in wavenumbers (cm⁻¹).

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

SynthesisWorkflow reagent1 3-hydroxyisobenzofuran-1(3H)-one reaction Reaction reagent1->reaction NaOCH₃, MeOH, 0°C to rt reagent2 Dimethyl phosphite reagent2->reaction product This compound reaction->product Workup

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide on the Crystal Structure of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate and its derivatives. This class of compounds is of significant interest to the pharmaceutical industry, primarily as key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

While a publicly available crystal structure for this compound could not be located, this guide presents the detailed crystallographic data for a closely related analogue, Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)phosphonate . The structural information from this analogue provides valuable insights into the molecular geometry and potential intermolecular interactions of the target compound and its derivatives.

Introduction

This compound (CAS 61260-15-9) is a crucial building block in the synthesis of several PARP inhibitors, including Olaparib.[1] PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway.[2] Inhibiting these enzymes has proven to be an effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[2]

Understanding the three-dimensional structure of this phosphonate derivative is critical for structure-based drug design and the development of novel PARP inhibitors with improved efficacy and selectivity. This guide summarizes the available crystallographic data, provides detailed experimental protocols for synthesis and crystallization, and illustrates the relevant biological signaling pathway.

Crystal Structure Analysis

The crystal structure of Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)phosphonate reveals key architectural features of the phthalide phosphonate scaffold. The analysis of this analogue provides a robust model for understanding the conformational preferences and packing interactions of the dimethyl ester derivative.

Crystallographic Data

The following tables summarize the crystallographic data collected for Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)phosphonate.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₈H₇O₈P₂⁻ · H₃O⁺
Formula Weight312.10 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensions
a26.2271(9) Å
b7.2913(3) Å
c15.2621(6) Å
α90°
β124.103(2)°
γ90°
Volume2416.66(16) ų
Z8
Data Collection
DiffractometerNonius KappaCCD
Reflections Collected14205
Independent Reflections2139
Refinement
Refinement MethodFull-matrix least-squares on F²
R-factor (R1)0.045
wR-factor (wR2)0.126

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
P1 - O31.503(2)
P1 - O41.511(2)
P1 - O51.564(2)
P1 - C11.854(3)
P2 - O61.498(2)
P2 - O71.507(2)
P2 - O81.569(2)
P2 - C11.860(3)
O1 - C81.210(4)
O2 - C81.355(4)
O2 - C71.470(4)
C1 - C71.535(4)

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
O3 - P1 - O4115.15(12)
O3 - P1 - O5110.19(12)
O4 - P1 - O5108.97(12)
O3 - P1 - C1108.19(13)
O4 - P1 - C1107.82(13)
O5 - P1 - C1106.18(12)
O6 - P2 - O7115.54(13)
O6 - P2 - O8110.74(12)
O7 - P2 - O8108.57(12)
O6 - P2 - C1108.06(13)
O7 - P2 - C1107.57(13)
O8 - P2 - C1105.99(12)
C7 - C1 - P1112.9(2)
C7 - C1 - P2113.3(2)

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the reaction of 2-carboxybenzaldehyde with dimethyl phosphite.[1]

Materials:

  • 2-Carboxybenzaldehyde

  • Dimethyl phosphite

  • Sodium methoxide

  • Methanol

  • Methanesulfonic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium methoxide in methanol at 0°C.

  • To this solution, add dimethyl phosphite and 2-carboxybenzaldehyde dropwise over 30 minutes at 0°C.

  • Allow the reaction mixture to stir at room temperature for 8 hours.

  • Upon completion of the reaction, add methanesulfonic acid dropwise and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane under reduced pressure to yield the product as a white solid.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde Mixing in Methanol at 0°C Mixing in Methanol at 0°C 2-Carboxybenzaldehyde->Mixing in Methanol at 0°C Dimethyl phosphite Dimethyl phosphite Dimethyl phosphite->Mixing in Methanol at 0°C Sodium methoxide Sodium methoxide Sodium methoxide->Mixing in Methanol at 0°C Stirring at RT for 8h Stirring at RT for 8h Mixing in Methanol at 0°C->Stirring at RT for 8h Acidification Acidification Stirring at RT for 8h->Acidification Solvent Removal Solvent Removal Acidification->Solvent Removal Aqueous Extraction Aqueous Extraction Solvent Removal->Aqueous Extraction Drying Drying Aqueous Extraction->Drying Final Evaporation Final Evaporation Drying->Final Evaporation Product Product Final Evaporation->Product G cluster_dna_damage DNA Damage & Repair cluster_parp_inhibition PARP Inhibition cluster_cell_fate Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 Recruitment DNA_Damage->PARP1_2 PARylation PARylation PARP1_2->PARylation Repair_Complex Recruitment of XRCC1 & other repair proteins PARylation->Repair_Complex Inhibition Inhibition of PARylation PARylation->Inhibition SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->Inhibition Unrepaired_SSB Unrepaired SSB Inhibition->Unrepaired_SSB leads to Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient Cell (e.g., Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA-mutant Cancer) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival

References

An In-Depth Technical Guide on the Stability and Degradation Profile of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected stability and degradation profile of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate based on established principles of organic chemistry and general knowledge of related substance classes. As of the date of this publication, specific experimental stability studies for this compound are not publicly available. The experimental protocols and degradation pathways described herein are representative and should be adapted and validated for specific applications.

Executive Summary

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably PARP inhibitors like Olaparib. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, based on the reactivity of its core functional groups: a phosphonate ester and a phthalide (3-oxo-1,3-dihydroisobenzofuran) ring system. This document also provides detailed, representative experimental protocols for conducting forced degradation studies in line with ICH guidelines.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 61260-15-9
Molecular Formula C₁₀H₁₁O₅P
Molecular Weight 242.17 g/mol
Appearance White to off-white solid/crystal
Melting Point 97-99 °C
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C. Protect from light and moisture.

Potential Degradation Pathways

The structure of this compound contains two primary moieties susceptible to degradation: the dimethyl phosphonate ester and the phthalide lactone.

Hydrolytic Degradation

Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions[1][2]. The phthalide ring, being a lactone (cyclic ester), is also prone to hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the phosphoryl oxygen or the lactone carbonyl oxygen would facilitate nucleophilic attack by water. This could lead to the cleavage of the P-O-CH₃ bonds to yield the corresponding phosphonic acid and methanol, and/or the opening of the lactone ring to form 2-carboxybenzaldehyde and dimethyl phosphite.

  • Base-Catalyzed Hydrolysis: In basic media, direct nucleophilic attack of a hydroxide ion on the phosphorus atom or the lactone carbonyl carbon is the likely mechanism. This would result in the formation of the phosphonate salt and methanol, and/or the salt of the opened lactone.

Oxidative Degradation

While the core structure is relatively robust against oxidation, forced conditions using strong oxidizing agents like hydrogen peroxide could potentially lead to degradation. Possible sites of oxidation include the aromatic ring, although this would likely require harsh conditions.

Photolytic Degradation

The aromatic benzene ring in the isobenzofuranone structure suggests potential susceptibility to photodegradation upon exposure to UV light. Photolytic stress could induce radical reactions, leading to a complex mixture of degradation products. The photodegradation of phosphonates can be enhanced in the presence of metal ions like iron[3][4][5].

Thermal Degradation

At elevated temperatures, thermal decomposition is expected. A safety data sheet for this compound indicates that hazardous decomposition products include carbon oxides and phosphorus oxides[6]. The likely pathway involves the elimination of the dimethyl phosphonate group and potential fragmentation of the isobenzofuranone ring system.

A logical workflow for investigating these potential degradation pathways is illustrated below.

G cluster_0 Forced Degradation Studies cluster_1 Analysis and Characterization cluster_2 Outcome A This compound B Hydrolytic Stress (Acid, Base, Neutral) A->B C Oxidative Stress (e.g., H2O2) A->C D Photolytic Stress (UV/Vis Light) A->D E Thermal Stress (Dry Heat) A->E F Stability-Indicating HPLC Method Development G Analysis of Stressed Samples F->G H Mass Balance Calculation G->H I Degradant Peak Identification (LC-MS/MS, NMR) H->I J Structure Elucidation of Degradants I->J K Identification of Degradation Products J->K L Elucidation of Degradation Pathways K->L M Establishment of Stability Profile L->M

Figure 1: General workflow for forced degradation studies.

A hypothetical signaling pathway illustrating the main degradation routes is presented below.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis start Dimethyl (3-oxo-1,3- dihydroisobenzofuran-1-yl)phosphonate H1 Phosphonic Acid Derivative start->H1 H⁺ or OH⁻ H2 Ring-Opened Carboxylic Acid start->H2 H⁺ or OH⁻ O1 Aromatic Hydroxylation Products start->O1 [O] P1 Radical-Induced Fragments start->P1

Figure 2: Potential degradation pathways under stress conditions.

Quantitative Data Summary

Specific quantitative data for the degradation of this compound is not available in the public domain. The following tables are representative templates for presenting data from forced degradation studies.

Table 2: Summary of Forced Degradation Results (Hypothetical)

Stress ConditionDuration% DegradationNo. of DegradantsMass Balance (%)
0.1 M HCl, 60°C24 h15.2299.5
0.1 M NaOH, RT8 h22.5398.9
Water, 60°C72 h< 1.00100.2
3% H₂O₂, RT24 h8.7199.8
Photolytic (ICH Q1B)1.2 M lux h, 200 W h/m²12.1299.2
Thermal, 80°C48 h5.51100.1

Table 3: Chromatographic Data of Potential Degradants (Hypothetical)

PeakRetention Time (min)Relative Retention Time (RRT)Formation Condition
Parent Compound12.51.00-
Degradant 18.20.66Acidic, Basic Hydrolysis
Degradant 210.10.81Photolytic
Degradant 314.81.18Basic Hydrolysis

Experimental Protocols

The following are detailed, representative protocols for conducting forced degradation studies, based on ICH guidelines[1][3][4][7][8].

General Preparation
  • Sample Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Control Samples: For each stress condition, prepare a control sample stored at normal conditions (e.g., 25°C/60% RH) in the dark to serve as a baseline.

Hydrolytic Degradation Study
  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 1.0 M hydrochloric acid.

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 1.0 M sodium hydroxide.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 1.0 M sodium hydroxide.

    • Maintain the vial at room temperature.

    • Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize with an equivalent amount of 1.0 M hydrochloric acid.

    • Dilute with mobile phase for analysis.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of purified water.

    • Incubate at 60°C and sample as in the acid hydrolysis protocol.

Oxidative Degradation Study
  • Pipette 1 mL of the stock solution into a vial.

  • Add 1 mL of 3% (w/v) hydrogen peroxide solution.

  • Keep the vial at room temperature, protected from light.

  • Monitor the reaction at time points (e.g., 2, 6, 12, 24 hours).

  • Dilute with mobile phase for analysis.

Photostability Study
  • Accurately weigh a small amount of the solid compound into a thin, transparent layer in a petri dish.

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a quartz cuvette.

  • Place the samples in a photostability chamber.

  • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Maintain a dark control sample under the same temperature conditions.

  • Analyze the samples after exposure.

Thermal Degradation Study
  • Place the solid compound in a vial in a thermostatically controlled oven at 80°C.

  • Withdraw samples at specified time points (e.g., 24, 48, 72 hours).

  • Dissolve the samples in a suitable solvent and dilute for analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

  • Analysis: For characterization and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable[9][10][11][12].

The workflow for the analytical part of the study can be visualized as follows:

G A Stressed Sample Aliquot B Dilution with Mobile Phase A->B C Injection into HPLC-UV System B->C F Injection into LC-MS/MS System B->F D Quantification of Parent and Degradants C->D E Peak Purity Analysis (PDA Detector) D->E G Determination of m/z of Degradants F->G H MS/MS Fragmentation for Structural Clues G->H I Data Interpretation and Structure Elucidation H->I

Figure 3: Analytical workflow for stressed samples.

Conclusion

References

Mechanism of formation of "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including PARP inhibitors like Olaparib.[1][2][3] This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its synthesis.

Introduction

This compound (CAS No. 61260-15-9) is a heterocyclic phosphonate ester.[4] Its structure, featuring a phthalide (isobenzofuranone) core bonded to a dimethyl phosphonate group, makes it a valuable synthon in medicinal chemistry. The primary route to its synthesis involves the reaction of 2-carboxybenzaldehyde with dimethyl phosphite, a process that encompasses a nucleophilic addition followed by an intramolecular cyclization.

Reaction Mechanism

The formation of this compound proceeds via a base-catalyzed intramolecular Pudovik reaction.[5][6] The mechanism can be delineated into three key stages:

  • Deprotonation of Dimethyl Phosphite: A base, typically sodium methoxide, deprotonates dimethyl phosphite to generate a nucleophilic phosphite anion.

  • Nucleophilic Addition: The phosphite anion attacks the electrophilic carbonyl carbon of the aldehyde group in 2-carboxybenzaldehyde, forming an alkoxide intermediate.

  • Intramolecular Cyclization (Lactonization): The newly formed alkoxide oxygen attacks the carboxylic acid carbonyl carbon, leading to a ring closure and the formation of the stable five-membered lactone ring of the phthalide structure. This step is followed by protonation to yield the final product.

Visualizing the Mechanism

The following diagram illustrates the step-by-step reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 2-Carboxybenzaldehyde i2 Alkoxide Intermediate r2 Dimethyl Phosphite i1 Phosphite Anion r2->i1 Deprotonation base Sodium Methoxide (Base) i1->i2 Nucleophilic Attack p1 This compound i2->p1 Intramolecular Cyclization (Lactonization)

Caption: Reaction mechanism for the formation of the target compound.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[4]

Materials and Reagents:
  • 2-Carboxybenzaldehyde

  • Dimethyl phosphite

  • Sodium methoxide

  • Methanol

  • Methanesulfonic acid

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:
  • Dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL) in a 150 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise to the solution over 30 minutes.

  • Stir the mixture at room temperature for 8 hours.

  • After the reaction is complete, add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 40 mL of water to the residue.

  • Extract the aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic phases and wash with water until neutral.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the dichloromethane under reduced pressure to yield the final product.

Quantitative Data

Table 1: Reaction Parameters and Yield
ParameterValueReference
Starting Material2-Carboxybenzaldehyde[4]
ReagentsDimethyl phosphite, Sodium methoxide[4]
SolventMethanol[4]
Reaction Temperature0 °C to Room Temperature[4]
Reaction Time8 hours[4]
Yield 99% [4]
Table 2: Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₀H₁₁O₅P[4]
Molecular Weight 242.17 g/mol [4]
Appearance White solid[4]
Melting Point 97-99 °C[3]
Boiling Point 402.0 ± 45.0 °C (Predicted)[3]
Density 1.35 g/cm³[3]
¹H-NMR (500 MHz, DMSO-d₆) δ (ppm) 3.62 (3H, d, J = 8 Hz), 3.86 (3H, d, J = 12 Hz), 6.36 (1H, d, J = 8 Hz), 7.70-7.74 (2H, m), 7.88-7.91 (1H, m), 7.96-7.98 (1H, m)[4]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Mixing of Reactants (2-Carboxybenzaldehyde, Dimethyl Phosphite, Sodium Methoxide in Methanol) B Reaction at 0°C to Room Temperature A->B C Quenching with Methanesulfonic Acid B->C D Solvent Removal C->D E Aqueous Workup and Extraction with Dichloromethane D->E F Drying of Organic Phase E->F G Solvent Evaporation F->G H Final Product (White Solid) G->H

Caption: A typical experimental workflow for the synthesis.

Conclusion

The formation of this compound is an efficient process achieved through a base-catalyzed intramolecular Pudovik reaction of 2-carboxybenzaldehyde and dimethyl phosphite. The high yield and straightforward protocol make this a reliable method for producing this key pharmaceutical intermediate. Understanding the nuances of the reaction mechanism and experimental parameters is crucial for researchers and professionals in drug development to optimize synthesis and ensure high purity of the final product.

References

The Emerging Role of Isobenzofuranone Phosphonates in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic integration of the isobenzofuranone (phthalide) scaffold with a phosphonate moiety presents a compelling avenue in modern medicinal chemistry. This combination harnesses the diverse biological activities of the phthalide nucleus, which includes antioxidant, antifungal, and antiproliferative effects, with the phosphonate group's ability to act as a stable mimic of phosphate esters or as a transition-state analogue inhibitor of various enzymes.[1][2][3][4] This guide explores the synthesis, mechanisms of action, and potential therapeutic applications of this promising class of hybrid molecules.

Core Scaffolds and Rationale for Combination
  • Isobenzofuran-1(3H)-one (Phthalide): This bicyclic structure, consisting of a γ-lactone fused to a benzene ring, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its applications span from antifungal and anti-platelet to cytotoxic and neuroprotective agents.[1][2]

  • Phosphonates (R-PO(OR)₂): Characterized by a stable phosphorus-carbon (P-C) bond, phosphonates are resistant to chemical and enzymatic hydrolysis, unlike their phosphate ester counterparts.[3] This stability makes them excellent bioisosteres for phosphate groups in substrates for enzymes like kinases and phosphatases.[3][4] They are also effective mimics of the tetrahedral transition states involved in amide and ester hydrolysis, leading to potent enzyme inhibition.[3][4][5]

The combination of these two moieties aims to create novel drug candidates with enhanced biological activity, improved stability, and potentially new mechanisms of action.

Synthesis of Isobenzofuranone Phosphonates

The synthesis of isobenzofuranone phosphonates can be approached through several routes. A common strategy involves the reaction of an appropriate phthalide precursor with a phosphorus-containing reagent. For instance, the synthesis of 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone has been achieved through the reaction of o-phthaloyl chloride with sodium diethylphosphite.[6]

Another general approach could involve the functionalization of a pre-formed isobenzofuranone at the C-3 position. While specific protocols for direct phosphonylation at C-3 are not extensively detailed in the provided search results, a logical synthetic pathway can be proposed based on established organic chemistry principles.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(diethylphosphono)-1(3H)-isobenzofuranone

This protocol is based on the reaction of o-phthaloyl chloride with a phosphite source.[6]

Materials:

  • o-Phthaloyl chloride

  • Sodium diethylphosphite

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve o-phthaloyl chloride in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sodium diethylphosphite in anhydrous THF to the cooled solution of o-phthaloyl chloride with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone.

  • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[6]

Diagram: General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product o-Phthaloyl_Chloride o-Phthaloyl Chloride Reaction Reaction in Anhydrous THF o-Phthaloyl_Chloride->Reaction Sodium_Diethylphosphite Sodium Diethylphosphite Sodium_Diethylphosphite->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 3,3-Bis(diethylphosphono)- 1(3H)-isobenzofuranone Purification->Final_Product

Caption: Synthetic workflow for 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone.

Potential Applications in Medicinal Chemistry

The unique structural features of isobenzofuranone phosphonates suggest their potential in several therapeutic areas, primarily as enzyme inhibitors.

The isobenzofuranone core is known to exhibit antiproliferative and cytotoxic effects against various cancer cell lines.[1][7] For instance, certain C-3 functionalized isobenzofuran-1(3H)-ones have shown significant activity against lymphoma and myeloid leukemia cell lines, with some derivatives demonstrating biological activity superior to the commercial drug etoposide.[1][7][8] The addition of a phosphonate group could enhance this activity by targeting enzymes crucial for cancer cell proliferation and survival.

Quantitative Data on Antiproliferative Activity of Isobenzofuranone Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
Compound 17 K562 (myeloid leukemia)2.79[7]
Compound 18 K562 (myeloid leukemia)1.71[7]
Etoposide (VP16) K562 (myeloid leukemia)3.51[7]
Compound 8 HL-6021.00 µg/mL[1]
Compound 8 MDA-MB43512.17 µg/mL[1]
Compound 9 HL-603.24 µg/mL[1]
Compound 9 SF29510.09 µg/mL[1]
Compound 9 MDA-MB4358.70 µg/mL[1]

Note: The table includes data for isobenzofuranone derivatives to highlight the potential of the core scaffold. Data for phosphonate-substituted derivatives is limited in the provided search results.

The phosphonate group is a key player in designing enzyme inhibitors.[3][4] Isobenzofuranone phosphonates could act as inhibitors for a range of enzymes, including:

  • Proteases: The phosphonate can mimic the tetrahedral transition state of peptide bond hydrolysis, making these compounds potential inhibitors of proteases involved in cancer, inflammation, and viral replication.

  • Phosphatases: By acting as non-hydrolyzable mimics of phosphotyrosine or phosphoserine/threonine, they could inhibit protein tyrosine phosphatases (PTPs) or other phosphatases, which are important targets in various diseases.[9]

  • Enzymes of the Isoprenoid Biosynthesis Pathway: Bisphosphonates are known inhibitors of farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway.[5][10] Isobenzofuranone phosphonates could be designed to target this or other enzymes in related pathways.

Diagram: Mechanism of Enzyme Inhibition by a Transition-State Analogue

G Enzyme Enzyme Transition_State Tetrahedral Transition State Enzyme->Transition_State Binds Tightly Inhibited_Complex Enzyme-Inhibitor Complex (Stable) Enzyme->Inhibited_Complex Binds Substrate Substrate Substrate->Transition_State Forms Products Products Transition_State->Products Breaks Down to Inhibitor Isobenzofuranone Phosphonate (Transition-State Analogue) Inhibitor->Inhibited_Complex Mimics Transition State

Caption: Enzyme inhibition by a transition-state analogue.

  • Antidepressant Agents: Recent studies have shown that some isobenzofuran-1(3H)-one derivatives act as serotonin reuptake inhibitors, suggesting potential antidepressant effects.[11] Compound 10a, for example, significantly improved depression-like behavior in mice by increasing serotonin levels.[11]

  • Antimicrobial and Antifungal Activity: Various substituted isobenzofuran-1(3H)-ones have demonstrated antifungal and antibacterial properties.[12]

  • Neuroprotection: The antioxidant properties of the phthalide core suggest a potential role in combating oxidative stress-related neurodegenerative diseases.[2]

Future Perspectives

The field of isobenzofuranone phosphonates is still in its early stages, but the foundational chemistry and biology are promising. Future research should focus on:

  • Diversification of Synthetic Routes: Developing more efficient and versatile methods for the synthesis of a wide range of isobenzofuranone phosphonate analogues.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the isobenzofuranone core and the phosphonate group to understand the structural requirements for potent and selective biological activity.

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds to understand their mechanisms of action.

  • Prodrug Strategies: Designing prodrugs of isobenzofuranone phosphonates to improve their pharmacokinetic properties, such as cell permeability and oral bioavailability.[13]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate from 2-carboxybenzaldehyde. This phosphonate derivative is a valuable reagent in the synthesis of various pharmaceutical compounds, including inhibitors of PARP-1 and PARP-2, which have shown efficacy against certain types of cancer.[1] The synthesis involves the addition of dimethyl phosphite to the aldehyde functionality of 2-carboxybenzaldehyde, followed by an intramolecular cyclization. The presented protocol is based on a well-established synthetic route, offering high yields and purity.

Introduction

This compound is a key intermediate in the synthesis of complex heterocyclic molecules.[2] Its structure, featuring a phosphonate group attached to a phthalide ring, makes it a versatile building block for creating diverse molecular architectures. The synthesis described herein is a variation of the Pudovik reaction, a classic method for forming carbon-phosphorus bonds through the addition of a hydrophosphoryl compound to a carbonyl group.[3][4][5] The proximity of the carboxylic acid to the aldehyde in 2-carboxybenzaldehyde facilitates a spontaneous intramolecular lactonization, leading to the desired isobenzofuranone structure.

Reaction Scheme

The overall reaction is as follows:

2-Carboxybenzaldehyde + Dimethyl Phosphite → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
2-Carboxybenzaldehyde5.00 g (0.033 mol)[6]
Dimethyl Phosphite4.8 mL (0.049 mol)[6]
Sodium Methoxide2.28 g (0.042 mol)[6]
Methanol (Solvent)40 mL[6]
Methanesulfonic Acid3.1 mL (0.047 mol)[6]
Reaction Conditions
Initial Temperature0 °C[6]
Reaction TemperatureRoom Temperature[6]
Reaction Time8 hours[6]
Product
Product NameThis compound
Molecular FormulaC10H11O5P[6][7]
Molecular Weight242.17 g/mol [6][7]
AppearanceWhite solid[6]
Yield4.93 g (99%)[6]
Melting Point97-99 °C[6]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 2-Carboxybenzaldehyde

  • Dimethyl phosphite

  • Sodium methoxide

  • Methanol

  • Methanesulfonic acid

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • 150 mL round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 150 mL round-bottom flask, dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL).[6]

  • Addition of Reactants: Cool the solution to 0 °C using an ice bath. To this solution, add dimethyl phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over a period of 30 minutes.[6]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 8 hours.[6]

  • Quenching: Upon completion of the reaction, add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise to the reaction mixture and stir for an additional 30 minutes.[6]

  • Work-up:

    • Remove the solvent under reduced pressure.[6]

    • Add 40 mL of water to the residue.[6]

    • Extract the aqueous phase three times with dichloromethane.[6]

    • Combine the organic phases and wash with water until neutral.[6]

    • Dry the organic phase over anhydrous sodium sulfate.[6]

  • Isolation of Product: Evaporate the dichloromethane under reduced pressure to yield this compound as a white solid (4.93 g, 99% yield).[6]

Characterization Data (¹H-NMR):

  • ¹H-NMR (500 MHz, DMSO-d6) δ: 3.62 (3H, d, J = 8 Hz), 3.86 (3H, d, J = 12 Hz), 6.36 (1H, d, J = 8 Hz), 7.74-7.70 (2H, m), 7.91-7.88 (1H, m), 7.98-7.96 (1H, m).[6]

Experimental Workflow

Synthesis_Workflow A 1. Dissolve Sodium Methoxide in Methanol B 2. Cool to 0 °C A->B C 3. Add 2-Carboxybenzaldehyde and Dimethyl Phosphite B->C D 4. React at Room Temperature for 8 hours C->D E 5. Quench with Methanesulfonic Acid D->E F 6. Solvent Removal E->F G 7. Aqueous Work-up (Water Addition & Extraction) F->G H 8. Drying and Solvent Evaporation G->H I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

Signaling Pathway and Logical Relationships

The reaction proceeds through a nucleophilic addition of the phosphite to the aldehyde, which is a key step in the Pudovik reaction. The subsequent intramolecular cyclization is driven by the proximity of the carboxylic acid group, leading to the formation of the stable lactone ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product A 2-Carboxybenzaldehyde C Nucleophilic Addition (Pudovik-type reaction) A->C B Dimethyl Phosphite B->C D Intramolecular Lactonization C->D Intermediate Formation E Dimethyl (3-oxo-1,3-dihydro- isobenzofuran-1-yl)phosphonate D->E

Caption: Logical flow of the reaction mechanism.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium methoxide is corrosive and reacts with moisture. Handle with care.

  • Methanesulfonic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of this compound. This compound serves as a crucial building block for the development of novel therapeutic agents. The detailed experimental procedure and workflow diagrams are intended to facilitate the reproduction of this synthesis in a research setting.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction Utilizing Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones. This reaction utilizes a phosphonate-stabilized carbanion, which offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the facile removal of the water-soluble phosphate byproduct.[1][2][3]

This document provides detailed application notes and protocols for a specific and highly relevant application of the HWE reaction: the use of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (CAS 61260-15-9). This phosphonate is a critical intermediate in the synthesis of several pharmaceuticals, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[4][5] PARP inhibitors are at the forefront of targeted cancer therapies, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[4][6]

These protocols will detail the synthesis of the phosphonate reagent itself and its subsequent application in the HWE reaction to produce a key intermediate for Olaparib.

Data Presentation

Table 1: Synthesis of this compound
Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-CarboxybenzaldehydeDimethyl phosphiteSodium methoxideMethanol0 to rt899[7]
Table 2: Horner-Wadsworth-Emmons Reaction with this compound
AldehydePhosphonateBaseSolventProductYield (%)E:Z RatioReference
2-fluoro-5-formylbenzonitrileThis compoundNot specifiedNot specified2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile961:1[5][8]
2-fluoro-5-formylbenzoic acid derivativeThis compoundTriethylamine1,4-DioxaneOlefin mixture76Not specified[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of the title phosphonate.[7]

Materials:

  • 2-Carboxybenzaldehyde

  • Dimethyl phosphite

  • Sodium methoxide

  • Methanol

  • Methanesulfonic acid

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask (150 mL)

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a 150 mL round-bottom flask, dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add dimethyl phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • After the reaction is complete, cool the mixture again and add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise. Stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add 40 mL of water to the residue.

  • Extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic phases and wash with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the dichloromethane under reduced pressure to yield this compound as a white solid.

Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of a PARP Inhibitor Intermediate

This protocol describes the reaction of this compound with 2-fluoro-5-formylbenzonitrile, a key step in the synthesis of Olaparib.[5][8]

Materials:

  • This compound

  • 2-fluoro-5-formylbenzonitrile

  • Triethylamine

  • 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and 1,4-dioxane.

  • Add 2-fluoro-5-formylbenzonitrile (1.0 equivalent) to the solution.

  • Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to obtain 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile as a mixture of E and Z isomers.

Visualizations

HWE_Mechanism General Horner-Wadsworth-Emmons Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Phosphonate R-CH2-P(O)(OR')2 Carbanion [R-CH-P(O)(OR')2]⁻ Phosphonate->Carbanion + Base Base Base Betaine Oxaphosphetane Intermediate Carbanion->Betaine + Aldehyde Aldehyde R''-CHO Alkene R-CH=CH-R'' Betaine->Alkene Phosphate [O=P(OR')2O]⁻ Betaine->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Olaparib_Intermediate_Synthesis Synthesis of a Key Olaparib Intermediate Phosphonate This compound HWE_Reaction Horner-Wadsworth-Emmons Reaction Phosphonate->HWE_Reaction Aldehyde 2-fluoro-5-formylbenzonitrile Aldehyde->HWE_Reaction Intermediate 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile HWE_Reaction->Intermediate Olaparib Olaparib (PARP Inhibitor) Intermediate->Olaparib Further Synthetic Steps

References

Application Notes and Protocols: The Role of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate in Olaparib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is a crucial therapeutic agent in the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA mutations. The synthesis of this complex molecule relies on the strategic use of key intermediates to ensure high purity and yield. This document details the application of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate as a vital building block in the synthesis of Olaparib. We provide comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development settings.

Introduction

The chemical synthesis of Olaparib involves a multi-step process where the formation of the core phthalazinone structure is a critical phase. This compound serves as a key reagent in a Horner-Wadsworth-Emmons reaction to construct a pivotal intermediate, 2-fluoro-5-[(3-oxo-2-benzofuran-1(3H)-ylidene)methyl] benzonitrile. This intermediate is then further elaborated to yield the final active pharmaceutical ingredient (API). The purity and reactivity of the phosphonate reagent are paramount for the success of the overall synthesis, directly impacting the yield and purity of subsequent intermediates and the final Olaparib product.[1] This document outlines the synthesis of the phosphonate itself and its subsequent application in the Olaparib synthesis pathway.

Data Presentation

Table 1: Synthesis of this compound
ParameterValueReference
Starting Material2-Formylbenzoic acid[2]
ReagentDimethyl phosphite[2]
Temperature100 °C[2]
Reaction Time8 hours[2]
Yield62.3%[2]
Melting Point96.1–98.2 °C[2]
Purity≥98.0%[1]
Table 2: Horner-Wadsworth-Emmons Reaction for Intermediate Synthesis
ParameterValueReference
Reactant AThis compound[2]
Reactant B2-Fluoro-5-formylbenzonitrile[2]
SolventAnhydrous Tetrahydrofuran (THF)[2]
BaseTriethylamine[2]
Temperature< 15 °C to Room Temperature[2]
Product2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile[2]
Yield78.5%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the preparation of the key phosphonate intermediate.[2]

Materials:

  • 2-Formylbenzoic acid (2.0 g, 15.0 mmol)

  • Dimethyl phosphite (4.0 g, 36.0 mmol)

  • Dichloromethane

  • Magnesium sulfate (MgSO4)

  • Ethanol

  • Ice-cold water

Equipment:

  • Round-bottom flask

  • Oil bath

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of 2-formylbenzoic acid (2.0 g, 15.0 mmol) and dimethyl phosphite (4.0 g, 36.0 mmol) is heated to 100 °C in an oil bath.

  • The mixture is stirred at this temperature for 8 hours.

  • After 8 hours, the mixture is cooled to room temperature.

  • The cooled mixture is poured into 20 mL of ice-cold water.

  • The aqueous mixture is extracted three times with 30 mL of dichloromethane.

  • The combined organic extracts are dried over magnesium sulfate.

  • The solvent is removed in vacuo to yield a white solid.

  • The solid is crystallized from ethanol to afford 2.25 g of this compound.

Protocol 2: Synthesis of 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile

This protocol details the Horner-Wadsworth-Emmons reaction, a critical step in the Olaparib synthesis.[2]

Materials:

  • This compound (4.3 g, 17.8 mmol)

  • 2-Fluoro-5-formylbenzonitrile (2.6 g, 17.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Triethylamine (1.8 mL, 13 mmol)

  • Water

  • Diethyl ether

Equipment:

  • Reaction flask

  • Dropping funnel

  • Stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a mixture of this compound (4.3 g, 17.8 mmol) and 2-fluoro-5-formylbenzonitrile (2.6 g, 17.5 mmol) in 40 mL of anhydrous THF, add triethylamine (1.8 mL, 13 mmol) dropwise over 30 minutes.

  • Maintain the temperature below 15 °C during the addition using an ice bath.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the reaction mixture is concentrated in vacuo.

  • The resulting residue is slurried in 50 mL of water for 30 minutes.

  • The solid is collected by filtration, washed with diethyl ether (2 x 10 mL), and dried to afford 3.6 g of the product.

Visualizations

Olaparib Synthesis Pathway

The following diagram illustrates the initial steps in the synthesis of Olaparib, highlighting the role of this compound.

Olaparib_Synthesis_Pathway A 2-Formylbenzoic Acid C This compound A->C Heat, 8h B Dimethyl Phosphite B->C Heat, 8h E 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile C->E Triethylamine, THF D 2-Fluoro-5-formylbenzonitrile D->E G 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid E->G 1. NaOH, H2O, Heat 2. Hydrazine Hydrate F Hydrazine Hydrate F->G H Further Steps G->H I Olaparib H->I

Caption: Key steps in the synthesis of Olaparib.

Experimental Workflow for Intermediate Synthesis

This diagram outlines the workflow for the synthesis of the key intermediate using the Horner-Wadsworth-Emmons reaction.

Experimental_Workflow start Start step1 Mix Phosphonate and Aldehyde in THF start->step1 step2 Cool to < 15 °C step1->step2 step3 Add Triethylamine Dropwise step2->step3 step4 Warm to Room Temperature step3->step4 step5 Monitor Reaction by TLC step4->step5 step6 Concentrate in vacuo step5->step6 Reaction Complete step7 Slurry in Water step6->step7 step8 Filter and Wash Solid step7->step8 step9 Dry the Product step8->step9 end End step9->end

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a critical intermediate in a well-established synthetic route to Olaparib. The protocols provided herein, derived from peer-reviewed literature, offer a reliable method for the preparation and utilization of this compound. Adherence to these procedures can facilitate the efficient and high-yielding synthesis of key Olaparib intermediates, which is of significant interest to researchers and professionals in the field of oncology drug development.

References

Application Notes: Horner-Wadsworth-Emmons Olefination of Aldehydes with Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (CAS No: 61260-15-9) is a key reagent utilized in the synthesis of complex organic molecules.[1] It is particularly valuable as an intermediate in the preparation of advanced pharmaceutical compounds, including inhibitors of poly (ADP-ribose) polymerase (PARP-1 and PARP-2), which are significant targets in cancer therapy research.[1][2][3]

This document provides a detailed protocol for the olefination of aldehydes using this phosphonate reagent. The reaction proceeds via the Horner-Wadsworth-Emmons (HWE) mechanism, a widely used method in organic synthesis for the formation of carbon-carbon double bonds.[4][5] The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde. Subsequent elimination of a water-soluble phosphate byproduct yields the desired alkene.[6][7] This reaction is known for its high reactivity and generally favors the formation of the (E)-stereoisomer.[4][8] The resulting products, (Z)-3-benzylideneisobenzofuran-1(3H)-ones, are a class of compounds that have been investigated for their potent antioxidant and antiplatelet activities.[9]

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons (HWE) reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus and phthalide groups, creating a nucleophilic phosphonate carbanion.[4] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene product and a dialkyl phosphate salt.[6][8] The water-soluble nature of this phosphate byproduct simplifies purification compared to traditional Wittig reactions.[7][8]

HWE_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Phosphonate Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Deprotonation 1. Deprotonation Phosphonate->Deprotonation Aldehyde Aldehyde (R-CHO) Nucleophilic_Addition 2. Nucleophilic Addition Aldehyde->Nucleophilic_Addition Base Base (e.g., NaH) Base->Deprotonation Deprotonation->Nucleophilic_Addition Carbanion Formation Elimination 3. Elimination Nucleophilic_Addition->Elimination Oxaphosphetane Intermediate Alkene 3-Benzylideneisobenzofuran-1(3H)-one Elimination->Alkene Byproduct Water-Soluble Phosphate Byproduct Elimination->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of the phosphonate reagent from 2-carboxybenzaldehyde.

Materials and Reagents:

  • 2-Carboxybenzaldehyde

  • Dimethyl hydrogen phosphite

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure: [2]

  • In a 150 mL round-bottom flask, dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise to the solution over 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 8 hours.

  • After the reaction is complete (monitored by TLC), add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 40 mL of water to the residue and extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound as a white solid (yield: ~99%).

Protocol 2: General Olefination of Aldehydes

This is a representative protocol for the Horner-Wadsworth-Emmons olefination using the prepared phosphonate. Conditions may require optimization for specific aldehydes.

Materials and Reagents:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl ether (DME)[7]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety Precaution: The phosphonate reagent is a hazardous substance (Warning: H302, H315, H319, H332, H335).[10] Handle with appropriate personal protective equipment in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water.

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq.) to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Add the aldehyde (1.0 eq.), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-benzylideneisobenzofuran-1(3H)-one.

HWE_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_final Final Product A 1. Dissolve Phosphonate in anhydrous THF under Argon B 2. Cool solution to 0 °C A->B C 3. Add NaH portion-wise (Carbanion formation) B->C D 4. Add Aldehyde dropwise C->D E 5. Warm to RT and stir (Monitor by TLC) D->E F 6. Quench with sat. aq. NH4Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with H2O, Brine, and Dry G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by Column Chromatography I->J

Caption: Step-by-step experimental workflow for the olefination protocol.

Data Presentation: Representative Yields

The olefination reaction is versatile and accommodates a range of substituted aromatic aldehydes. The following table presents data for various synthesized (Z)-3-benzylideneisobenzofuran-1(3H)-ones. Note: The cited yields were achieved via a 5-exo-dig cyclization strategy but are representative of the products obtainable through the HWE protocol.[11]

EntryAldehyde Substituent (R)Product NameRepresentative Yield (%)[11]
1H(Z)-3-benzylideneisobenzofuran-1(3H)-one95
24-Br(Z)-3-(4-bromobenzylidene)isobenzofuran-1(3H)-one92
34-Cl(Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one94
44-F(Z)-3-(4-fluorobenzylidene)isobenzofuran-1(3H)-one90
54-CH₃(Z)-3-(4-methylbenzylidene)isobenzofuran-1(3H)-one88
64-OCH₃(Z)-3-(4-methoxybenzylidene)isobenzofuran-1(3H)-one85
73-NO₂(Z)-3-(3-nitrobenzylidene)isobenzofuran-1(3H)-one82

References

Application Notes and Protocols: Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate as a Key Precursor for the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as those with BRCA1/2 mutations. The synthesis of these complex molecules relies on the availability of high-quality, well-characterized precursors. Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a critical intermediate in the synthesis of several PARP inhibitors, most notably Olaparib.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this key precursor and its subsequent conversion to the potent PARP inhibitor, Olaparib. Furthermore, it outlines protocols for the in vitro evaluation of the synthesized inhibitor's biological activity.

Chemical Synthesis

The synthesis of Olaparib from its precursors is a multi-step process that begins with the formation of the phosphonate intermediate.

Synthesis of this compound

This protocol describes the synthesis of the pivotal phosphonate precursor from 2-formylbenzoic acid and dimethyl phosphite.[3]

Experimental Protocol:

  • To a solution of 2-formylbenzoic acid (15.0 mmol, 1.0 eq) in an appropriate solvent, add dimethyl phosphite (36.0 mmol, 2.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield a white solid.

  • Recrystallize the solid from ethanol to afford pure this compound.

Synthesis of Olaparib from this compound

The following protocol outlines the subsequent steps to synthesize Olaparib, beginning with a Horner-Wadsworth-Emmons reaction.

Experimental Protocol:

Step 1: Synthesis of 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile

  • In a suitable reaction vessel, dissolve this compound in a dry aprotic solvent under an inert atmosphere.

  • Add a strong base, such as sodium hydride, portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-cyano-3-fluorobenzaldehyde in the same solvent.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • Suspend the product from Step 1 (8.0 mmol, 1.0 eq) in water (20 mL).[3]

  • Add aqueous sodium hydroxide (10 M, 3.5 mL) and heat the mixture to 90 °C for 1 hour.[3]

  • Cool the reaction mixture to 70 °C and add hydrazine hydrate (94.0 mmol, 11.75 eq).[3]

  • Stir the mixture at 70 °C for 18 hours.[3]

  • Cool the reaction to room temperature and acidify with hydrochloric acid (4 M) to a pH of 4.[3]

  • Filter the resulting precipitate, wash with diethyl ether, and dry to obtain the desired product.[3]

Step 3: Synthesis of Olaparib

  • To a solution of the product from Step 2 in a suitable solvent, add a coupling agent such as HATU or HBTU, and a tertiary amine base.

  • Add 1-(cyclopropanecarbonyl)piperazine.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove byproducts.

  • Purify the crude Olaparib by recrystallization or column chromatography.

Biological Evaluation of PARP Inhibitors

The following protocols are essential for characterizing the biological activity of newly synthesized PARP inhibitors like Olaparib.

PARP1 Enzyme Inhibition Assay

This chemiluminescent assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.[4]

Experimental Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer for at least 90 minutes at room temperature.[4] Wash the plate three times with PBST buffer.[4]

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., Olaparib) and a known PARP inhibitor as a positive control. A typical starting concentration is 100 µM with 3-fold serial dilutions.[4]

  • Reaction Setup: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

  • Add the test inhibitor or vehicle (DMSO) to the appropriate wells.

  • Initiate the reaction by adding the master mix to all wells except the blank.

  • Incubate the plate at room temperature for 1 hour.[4]

  • Detection: Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes.[4]

  • Wash the plate and add a chemiluminescent HRP substrate.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the PARP inhibitor on the viability of cancer cell lines, particularly those with and without BRCA mutations.[5]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the untreated controls and calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.[5]

Data Presentation

Table 1: Synthesis Yields for Olaparib Intermediates
StepProductReported Yield
1This compound~95%
22-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrileVaries
32-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid~77%
4OlaparibVaries
Table 2: In Vitro Efficacy of Olaparib in Various Cancer Cell Lines
Cell LineCancer TypeBRCA StatusIC50 (µM)Reference
HCT116Colorectal CancerNot Specified2.799[6]
HCT15Colorectal CancerNot Specified4.745[6]
SW480Colorectal CancerNot Specified12.42[6]
MDA-MB-436Breast CancerBRCA1 mutant4.7[5]
PEO1Ovarian CancerBRCA2 mutant0.004[5]
OVCAR8Ovarian CancerNot Specified200[5]
LNCaPProstate CancerNot Specified4.41[5]
C4-2BProstate CancerNot Specified28.9[5]
DU145Prostate CancerNot Specified3.78[5]

Note: IC50 values can vary between studies due to different experimental conditions.[5]

Table 3: Clinical Efficacy of Adjuvant Olaparib in BRCA-mutated, HER2-negative High-Risk Breast Cancer (OlympiA Trial - 6-Year Follow-up)
EndpointOlaparib ArmPlacebo ArmHazard Ratio (95% CI)Absolute Difference (95% CI)
Invasive Disease-Free Survival (iDFS)--0.65 (0.53-0.78)9.4% (5.1%-12.7%)
Distant Disease-Free Survival (DDFS)--0.65 (0.53-0.81)7.8% (3.8%-11.5%)
Overall Survival (OS)--0.72 (0.56-0.93)4.4% (0.9%-6.7%)

Data from the third pre-specified analysis of the phase 3 OlympiA trial with a median follow-up of 6.1 years.[7][8]

Visualizations

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_PARylation PARylation Cascade cluster_Repair DNA Repair cluster_Inhibition Mechanism of PARP Inhibition cluster_Cell_Fate Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis NAD+ PAR_polymer PAR Polymer Chain PAR_synthesis->PAR_polymer DDR_recruitment Recruitment of DDR Proteins (XRCC1, Ligase III, etc.) PAR_polymer->DDR_recruitment Scaffold for Repair Proteins DNA_repair DNA Repair and Genomic Stability DDR_recruitment->DNA_repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PAR_synthesis Inhibition PARP_trapping PARP Trapping on DNA PARP_Inhibitor->PARP_trapping Replication_fork_collapse Replication Fork Collapse & DSB Formation PARP_trapping->Replication_fork_collapse HR_proficient Homologous Recombination (HR) Proficient Cells Replication_fork_collapse->HR_proficient HR_deficient HR Deficient Cells (e.g., BRCA mutant) Replication_fork_collapse->HR_deficient Cell_survival Cell Survival HR_proficient->Cell_survival Synthetic_lethality Synthetic Lethality & Cell Death HR_deficient->Synthetic_lethality

Caption: PARP1 signaling pathway and the mechanism of synthetic lethality.

Synthesis_Workflow Start Starting Materials: 2-Formylbenzoic Acid & Dimethyl Phosphite Step1 Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Start->Step1 Step2 Horner-Wadsworth-Emmons Reaction with 4-cyano-3-fluorobenzaldehyde Step1->Step2 Intermediate1 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile Step2->Intermediate1 Step3 Hydrolysis and Cyclization with Hydrazine Hydrate Intermediate1->Step3 Intermediate2 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Step3->Intermediate2 Step4 Amide Coupling with 1-(cyclopropanecarbonyl)piperazine Intermediate2->Step4 End Olaparib Step4->End

Caption: Synthetic workflow for Olaparib from key precursors.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation Synthesis Synthesize PARP Inhibitor (e.g., Olaparib) Purification Purify and Characterize (NMR, MS, HPLC) Synthesis->Purification Enzyme_Assay PARP1 Enzyme Inhibition Assay Purification->Enzyme_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability IC50_Enzyme Enzymatic Potency Enzyme_Assay->IC50_Enzyme Determine Enzymatic IC50 IC50_Cell Cellular Efficacy & Selectivity Cell_Viability->IC50_Cell Determine Cellular IC50

Caption: Overall experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Scalable Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of a scalable, one-pot synthesis for Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a key intermediate in the production of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and discusses critical considerations for industrial-scale production, including process safety and potential challenges. Furthermore, the role of this intermediate in the context of cancer therapy is illustrated through a diagram of the PARP signaling pathway.

Introduction

This compound (CAS No: 61260-15-9) is a crucial building block in the synthesis of potent therapeutic agents, most notably PARP inhibitors.[1][2] These inhibitors represent a targeted therapy approach for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[3][4] The efficient and scalable synthesis of this phosphonate intermediate is therefore of significant interest to the pharmaceutical industry. This document details a high-yielding, one-pot synthesis method adaptable for industrial use.

Synthetic Protocol

The described synthesis is a phospha-Michael addition reaction between 2-carboxybenzaldehyde and dimethyl hydrogen phosphite, facilitated by a strong base, sodium methoxide, followed by in-situ cyclization.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Carboxybenzaldehyde119-67-5C₈H₆O₃150.13
Dimethyl hydrogen phosphite868-85-9C₂H₇O₃P110.05
Sodium methoxide124-41-4CH₃NaO54.02
Methanol67-56-1CH₄O32.04
Methanesulfonic acid75-75-2CH₄O₃S96.11
Dichloromethane75-09-2CH₂Cl₂84.93
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Experimental Procedure

A detailed, step-by-step protocol for the synthesis is provided below.

DOT Script for Experimental Workflow

G reagent_prep Reagent Preparation - Dissolve Sodium Methoxide in Methanol - Cool to 0°C addition Addition of Reactants - Add Dimethyl Hydrogen Phosphite - Add 2-Carboxybenzaldehyde - Maintain at 0°C for 30 min reagent_prep->addition reaction Reaction - Stir at Room Temperature for 8 hours addition->reaction quench Quenching - Add Methanesulfonic Acid - Stir for 30 min reaction->quench workup Work-up - Remove Methanol under reduced pressure - Add Water - Extract with Dichloromethane (3x) quench->workup purification Purification - Wash combined organic phase with Water - Dry with Anhydrous Sodium Sulfate - Evaporate Dichloromethane workup->purification product Final Product - this compound - White Solid purification->product

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL).

  • Addition of Reactants: Cool the solution to 0°C. To this, add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8 hours.

  • Quenching: Cool the reaction mixture again and add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise. Stir for an additional 30 minutes.

  • Work-up: Remove the methanol under reduced pressure. To the residue, add 40 mL of water. Extract the aqueous phase three times with dichloromethane.

  • Purification: Combine the organic phases and wash with water until the pH is neutral. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Evaporate the dichloromethane under reduced pressure to yield the final product as a white solid.

Quantitative Data
ParameterValueReference
Yield99%[5]
Purity (typical)>98%[2]
Melting Point97-99°C[5]
1H-NMR (500 MHz, DMSO-d6) δ3.62 (3H, d, J = 8 Hz), 3.86 (3H, d, J = 12 Hz), 6.36 (1H, d, J = 8 Hz), 7.74-7.70 (2H, m), 7.91-7.88 (1H, m), 7.98-7.96 (1H, m)[5]

Industrial Scalability and Process Safety

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scale-up
  • Exothermicity: The initial reaction of sodium methoxide with methanol and the subsequent addition of reactants can be exothermic. Proper temperature control through efficient cooling systems is crucial at an industrial scale to prevent runaway reactions.

  • Reagent Handling:

    • Sodium Methoxide: This is a highly corrosive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[6][7] Large-scale operations should utilize closed-transfer systems to minimize exposure and fire risk.

    • Dimethyl Hydrogen Phosphite: This compound is a flammable liquid and is suspected of causing genetic defects and cancer.[8] Adequate ventilation and personal protective equipment (PPE) are mandatory. Industrial settings should employ engineering controls like fume hoods and closed reactors.

  • Solvent Management: The use of methanol and dichloromethane necessitates adherence to strict safety protocols for flammable and volatile organic compounds. Solvent recovery and recycling systems should be implemented to improve the economic and environmental profile of the process.

  • Purification: While the reported lab-scale purification is straightforward, industrial-scale purification may require optimization. Crystallization is often a preferred method for large-scale purification of solid products due to its cost-effectiveness and ability to achieve high purity. Alternative purification techniques for phosphonate esters include washing with dilute acidic solutions to remove metal catalysts, though this specific synthesis does not employ a metal catalyst.[9]

Process Hazard Analysis (PHA)

A thorough PHA is essential before implementing this synthesis at an industrial scale. Key areas to address include:

  • Thermal Hazards: Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) studies should be conducted to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) to design appropriate cooling and emergency relief systems.

  • Material Compatibility: Ensure all materials of construction for the reactor and associated equipment are compatible with the corrosive and reactive nature of the reagents.

  • Waste Management: Develop a comprehensive waste management plan for the disposal of residual reagents, solvents, and aqueous waste, in compliance with environmental regulations.

Application in Drug Development: PARP Inhibition

This compound is a key intermediate in the synthesis of Olaparib, a PARP-1 and PARP-2 inhibitor.[1] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs).[3] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks (DSBs) during replication, ultimately resulting in cell death through a process known as synthetic lethality.[3][4]

PARP Signaling Pathway in DNA Repair

DOT Script for PARP Signaling Pathway

G cluster_0 Normal Cell cluster_1 Cancer Cell with HRR Deficiency (e.g., BRCA mutation) DNA_damage DNA Damage (SSB) PARP PARP Activation DNA_damage->PARP SSB_Repair Single-Strand Break Repair (SSBR) PARP->SSB_Repair SSB_Repair->DNA_damage DNA Integrity Restored DNA_damage_cancer DNA Damage (SSB) PARP_cancer PARP DNA_damage_cancer->PARP_cancer PARP_inhibitor Olaparib (from this compound intermediate) PARP_inhibitor->PARP_cancer Replication DNA Replication PARP_cancer->Replication Unrepaired SSBs DSB Double-Strand Breaks (DSBs) Replication->DSB HRR_deficient Deficient Homologous Recombination Repair (HRR) DSB->HRR_deficient Cell_Death Apoptosis / Cell Death HRR_deficient->Cell_Death

Caption: PARP signaling in normal vs. HRR-deficient cancer cells treated with a PARP inhibitor.

Conclusion

The one-pot synthesis of this compound from 2-carboxybenzaldehyde and dimethyl hydrogen phosphite is a highly efficient and high-yielding process. With careful consideration of process safety, particularly regarding the handling of sodium methoxide and dimethyl hydrogen phosphite, and optimization of purification methods, this synthesis is well-suited for scalable industrial production. Its role as a key intermediate for PARP inhibitors underscores its importance in the development of targeted cancer therapies. These application notes provide a foundational guide for researchers and drug development professionals aiming to implement and scale this crucial synthetic transformation.

References

Application Notes and Protocols for the Coupling of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of alkenes.[1] This application note provides detailed protocols for the coupling of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate with various aromatic aldehydes to synthesize 3-benzylideneisobenzofuran-1(3H)-ones. These products are important structural motifs found in a range of biologically active compounds and serve as key intermediates in medicinal chemistry, notably in the synthesis of PARP inhibitors such as Olaparib.[2][3]

The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aromatic aldehyde. Subsequent elimination of a water-soluble phosphate byproduct yields the desired alkene.[4] The choice of base, solvent, and reaction temperature can significantly influence the reaction's yield and the stereoselectivity (E/Z ratio) of the resulting alkene.[1] This document outlines optimized conditions and provides protocols for both strong and mild basic conditions, catering to a range of aromatic aldehyde substrates.

Reaction Scheme and Mechanism

The overall transformation involves the reaction of this compound with an aromatic aldehyde in the presence of a base to yield a 3-benzylideneisobenzofuran-1(3H)-one and a dimethyl phosphate salt.

HWE_Reaction cluster_conditions Conditions Phosphonate Dimethyl (3-oxo-1,3-dihydro- isobenzofuran-1-yl)phosphonate Product 3-Benzylideneisobenzofuran-1(3H)-one Phosphonate->Product Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Product Base Base Solvent Solvent Byproduct Dimethyl phosphate salt

Caption: General Horner-Wadsworth-Emmons reaction scheme.

The reaction mechanism initiates with the deprotonation of the phosphonate at the alpha-carbon by a base, generating a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde, forming an oxaphosphetane intermediate. This intermediate subsequently collapses, eliminating a phosphate salt and forming the carbon-carbon double bond.

Comparative Reaction Conditions and Yields

The selection of the base and solvent system is critical for the successful outcome of the coupling reaction. The following table summarizes various reported conditions for the reaction of this compound with different aromatic aldehydes.

EntryAromatic AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
12-Fluoro-5-formylbenzonitrileTriethylamine (TEA)Tetrahydrofuran (THF)< 15 to rtNot specifiedNot specifiedNot specified[5]
22-Fluoro-5-formylbenzonitrileNot specifiedNot specifiedNot specifiedNot specified961:1[6]
3Imidazo[1,2-a]pyridine-8-carbaldehydeSodium Hydride (NaH)Tetrahydrofuran (THF)0 to rtNot specifiedNot specifiedNot specifiedUS Patent 10,806,733 B2
4General Aromatic AldehydesSodium Hydride (NaH)Tetrahydrofuran (THF)0 to rt1 - 4Generally Good to ExcellentPredominantly EGeneral Protocol
5Base-sensitive Aromatic AldehydesLithium Chloride (LiCl) / 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile (MeCN)rt2 - 12Substrate DependentPredominantly EGeneral Protocol

Experimental Protocols

Protocol 1: General Procedure using a Strong Base (e.g., Sodium Hydride)

This protocol is suitable for a wide range of aromatic aldehydes.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 - 1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases, indicating the complete formation of the phosphonate carbanion.

  • Cool the resulting solution back to 0 °C.

  • Add a solution of the aromatic aldehyde (1.0 - 1.2 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-benzylideneisobenzofuran-1(3H)-one.

HWE_Workflow_NaH start Start add_NaH_THF Add NaH and anhydrous THF to flask start->add_NaH_THF cool_0C_1 Cool to 0 °C add_NaH_THF->cool_0C_1 add_phosphonate Add phosphonate solution in THF cool_0C_1->add_phosphonate stir_rt Stir at 0 °C then warm to RT add_phosphonate->stir_rt cool_0C_2 Cool back to 0 °C stir_rt->cool_0C_2 add_aldehyde Add aldehyde solution in THF cool_0C_2->add_aldehyde react_rt Warm to RT and stir until completion (monitor by TLC) add_aldehyde->react_rt quench Quench with sat. aq. NH4Cl react_rt->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the HWE reaction using NaH.

Protocol 2: Procedure for Base-Sensitive Aldehydes using Milder Conditions (Masamune-Roush Conditions)

This protocol is advantageous when the aromatic aldehyde contains base-sensitive functional groups.

Materials:

  • This compound (1.0 eq)

  • Base-sensitive aromatic aldehyde (1.0 - 1.2 eq)

  • Anhydrous Lithium Chloride (LiCl, 1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) or Triethylamine (TEA, 1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.2 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile or THF.

  • Stir the suspension for 10-15 minutes at room temperature.

  • Add the base-sensitive aromatic aldehyde (1.0 - 1.2 eq) to the mixture.

  • Add DBU (1.1 eq) or TEA (1.5 eq) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

HWE_Workflow_Mild_Base start Start add_reactants Add LiCl and phosphonate in MeCN/THF start->add_reactants stir_1 Stir for 10-15 min at RT add_reactants->stir_1 add_aldehyde Add base-sensitive aldehyde stir_1->add_aldehyde add_base Add DBU or TEA dropwise add_aldehyde->add_base react_rt Stir at RT until completion (monitor by TLC) add_base->react_rt quench Quench with water react_rt->quench extract Extract with EtOAc or Et2O quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for HWE with base-sensitive aldehydes.

Troubleshooting and Optimization

  • Low or No Yield:

    • Ineffective Deprotonation: Ensure the base is strong enough to deprotonate the phosphonate. For less reactive aldehydes, a stronger base like sodium hydride is often necessary. Ensure all reagents and solvents are anhydrous.

    • Poor Reactivity of Aldehyde: Aldehydes with strong electron-donating groups may be less reactive. Increasing the reaction temperature or using a more potent base system can improve yields.

    • Steric Hindrance: Sterically hindered aldehydes may react slower. Longer reaction times or elevated temperatures might be required.

  • Poor E/Z Stereoselectivity:

    • The HWE reaction with stabilized phosphonates generally favors the formation of the thermodynamically more stable (E)-alkene.

    • To enhance E-selectivity, using sodium or lithium bases and conducting the reaction at room temperature or slightly elevated temperatures can be beneficial as it allows for the equilibration of the intermediates.

    • For Z-selective synthesis, modified phosphonates (e.g., with trifluoroethyl or aryl ester groups) and specific conditions (e.g., potassium bases with crown ethers) are typically required, which are beyond the scope of this standard protocol.

Safety Information

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Organic solvents such as THF, ethyl acetate, and acetonitrile are flammable.

  • DBU and triethylamine are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

These protocols and notes are intended to serve as a guide for the synthesis of 3-benzylideneisobenzofuran-1(3H)-ones. Optimization of the reaction conditions may be necessary for specific aromatic aldehyde substrates to achieve the desired yield and purity.

References

Application Notes and Protocols for the Synthesis of (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonates are a class of compounds with significant potential in medicinal chemistry and drug development. The parent compound, Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, is a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which have shown efficacy in the treatment of certain cancers, particularly those with BRCA1/2 mutations.[1][2][3][4] The phosphonate moiety serves as a crucial pharmacophore, and the synthesis of analogues with varied ester groups allows for the modulation of physicochemical properties like solubility, cell permeability, and metabolic stability, which is a key aspect of structure-activity relationship (SAR) studies in drug discovery.

These application notes provide detailed protocols for the synthesis of this compound and its analogues with different ester groups via the Pudovik reaction.[5][6][7][8][9] The methodologies are designed to be robust and adaptable for researchers in academic and industrial settings.

Synthetic Pathway Overview

The synthesis of (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate analogues is primarily achieved through a base-catalyzed Pudovik reaction. This reaction involves the nucleophilic addition of a dialkyl phosphite to the aldehyde group of 2-carboxybenzaldehyde. The resulting intermediate undergoes an intramolecular cyclization to form the desired phthalide phosphonate.

cluster_reactants Reactants cluster_reaction Pudovik Reaction 2-carboxybenzaldehyde 2-Carboxybenzaldehyde Base_Catalyst Base Catalyst (e.g., Sodium Methoxide) Dialkyl_Phosphite Dialkyl Phosphite (R = Me, Et, iPr, Bn, etc.) Product Dialkyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Base_Catalyst->Product Solvent Solvent (e.g., Methanol) Reaction_Conditions Reaction Conditions (0°C to Room Temp.)

Caption: General reaction scheme for the synthesis of target compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Materials:

  • 2-Carboxybenzaldehyde

  • Dimethyl phosphite

  • Sodium methoxide

  • Methanol

  • Methanesulfonic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 150 mL round-bottom flask, dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • To this cooled solution, add dimethyl phosphite (4.8 mL, 0.049 mol) dropwise, followed by the dropwise addition of a solution of 2-carboxybenzaldehyde (5.00 g, 0.033 mol) in methanol over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the dropwise addition of methanesulfonic acid (3.1 mL, 0.047 mol).

  • Stir the mixture for an additional 30 minutes.

  • The product can be isolated by standard workup procedures, including extraction and purification by column chromatography or recrystallization.

Protocol 2: General Procedure for the Synthesis of Analogues with Different Ester Groups (e.g., Diethyl, Diisopropyl)

This general protocol can be adapted for various dialkyl phosphites.

Materials:

  • 2-Carboxybenzaldehyde

  • Dialkyl phosphite (e.g., diethyl phosphite, diisopropyl phosphite) (1.5 equivalents)

  • Sodium methoxide (1.3 equivalents)

  • Methanol

  • Methanesulfonic acid (or other suitable acid for quenching)

  • Appropriate solvents for workup and purification

Procedure:

  • Follow the same setup as in Protocol 1, dissolving sodium methoxide in methanol under an inert atmosphere.

  • At 0 °C, add the desired dialkyl phosphite (1.5 equivalents) dropwise to the sodium methoxide solution.

  • Slowly add a solution of 2-carboxybenzaldehyde (1.0 equivalent) in methanol over 30 minutes.

  • Allow the reaction to proceed at room temperature, monitoring for completion (typically 8-24 hours). Reaction times may vary depending on the steric hindrance of the alkyl groups on the phosphite.[6]

  • Once the reaction is complete, quench with a suitable acid at 0 °C.

  • Isolate and purify the product using standard techniques.

Experimental Workflow

Start Start Reaction_Setup Reaction Setup: - Dissolve sodium methoxide in methanol - Cool to 0°C Start->Reaction_Setup Reagent_Addition Reagent Addition (dropwise at 0°C): 1. Dialkyl Phosphite 2. 2-Carboxybenzaldehyde solution Reaction_Setup->Reagent_Addition Reaction Reaction at Room Temperature (Monitor by TLC/HPLC) Reagent_Addition->Reaction Quenching Quenching at 0°C (Add Methanesulfonic Acid) Reaction->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C, ³¹P) - Mass Spectrometry - Melting Point Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis and purification.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate analogues based on the general principles of the Pudovik reaction. Actual results may vary depending on specific reaction conditions and purification methods.

R Group (Ester)Dialkyl Phosphite UsedMolecular FormulaMolecular Weight ( g/mol )Expected Reaction Time (h)Expected Yield (%)Physical Form
MethylDimethyl phosphiteC₁₀H₁₁O₅P242.178-1280-90White Solid
EthylDiethyl phosphiteC₁₂H₁₅O₅P270.2210-1675-85Off-white Solid/Oil
IsopropylDiisopropyl phosphiteC₁₄H₁₉O₅P298.2718-2460-75Viscous Oil
BenzylDibenzyl phosphiteC₂₂H₁₉O₅P408.3612-2070-80White to Pale Yellow Solid

Application in Drug Discovery

The synthesized analogues can be utilized as intermediates in the preparation of novel PARP inhibitors. The ester groups can be further hydrolyzed to the corresponding phosphonic acids, which are often the biologically active species. The variation of the ester group can also serve as a prodrug strategy to enhance drug delivery and cellular uptake.

Phosphonate_Analogues Synthesized Phosphonate Analogues (Prodrugs) Hydrolysis Ester Hydrolysis (e.g., TMSBr, Acid/Base) Phosphonate_Analogues->Hydrolysis Phosphonic_Acid Phosphonic Acid (Active Moiety) Hydrolysis->Phosphonic_Acid Further_Synthesis Further Synthetic Steps Phosphonic_Acid->Further_Synthesis PARP_Inhibitor Novel PARP Inhibitor Further_Synthesis->PARP_Inhibitor

Caption: Role of analogues in the synthesis of PARP inhibitors.

Troubleshooting

  • Low Yield: Ensure all reagents are anhydrous, as water can deactivate the base catalyst. For sterically hindered phosphites, consider increasing the reaction temperature or using a stronger, non-nucleophilic base.[6]

  • Side Reactions: The primary side reaction is the phospha-Brook rearrangement. This can be minimized by maintaining a low reaction temperature and avoiding prolonged reaction times in the presence of a strong base. An acidic workup can also help prevent this rearrangement during product isolation.[6]

  • Incomplete Reaction: If the reaction stalls, fresh catalyst may be added. Ensure the 2-carboxybenzaldehyde is of high purity, as impurities can inhibit the reaction.

By following these protocols and considering the provided data, researchers can efficiently synthesize a range of (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate analogues for further investigation in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you to identify potential causes and implement effective solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of 2-carboxybenzaldehyde: The starting material may exist in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, and impurities can affect the reaction.[1] 2. Inactive dimethyl phosphite: The reagent may have degraded due to moisture. 3. Insufficient base: Incomplete deprotonation of dimethyl phosphite will slow down or prevent the reaction. 4. Reaction temperature too low: The reaction may require specific temperature conditions to proceed efficiently.[2]1. Verify starting material quality: Use pure 2-carboxybenzaldehyde. Consider that the reaction likely proceeds through the 3-hydroxyphthalide tautomer.[1] 2. Use fresh or distilled dimethyl phosphite: Ensure the reagent is anhydrous. 3. Ensure stoichiometry of the base: Use the correct molar equivalent of a strong base like sodium methoxide to ensure complete formation of the phosphite anion. 4. Optimize reaction temperature: While the cited protocol starts at 0 °C, monitor the reaction progress and adjust the temperature as needed. Some phosphonate syntheses require elevated temperatures.
Formation of a White Precipitate During Reaction Salt precipitation: The sodium salt of the product or starting material may be precipitating out of the methanol solvent.This is not necessarily problematic. Ensure adequate stirring to maintain a homogenous mixture. The precipitate should dissolve upon acidic workup.
Product is an Oil Instead of a Solid 1. Presence of impurities: Residual solvent or byproducts can prevent crystallization. 2. Incomplete reaction: Unreacted starting materials can lead to an oily product.1. Purify the product: Utilize column chromatography for purification. Ensure all solvents are thoroughly removed under reduced pressure. 2. Monitor reaction completion: Use techniques like TLC or NMR to ensure the reaction has gone to completion before workup.
Lactone Ring Opening Harsh acidic or basic conditions: The isobenzofuranone ring is susceptible to hydrolysis under strong acidic or basic conditions.Careful pH control during workup: Add the acid for quenching slowly and at a low temperature. Avoid excessive amounts of acid. Wash the organic phase with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine to neutralize and remove any remaining acid.
Unexpected Byproducts 1. Cannizzaro-type reaction: Under strongly basic conditions, 2-carboxybenzaldehyde could potentially undergo disproportionation. 2. Reaction with impurities: If the starting materials contain amine impurities, isoindolinone phosphonates could form.[3]1. Control base addition: Add the base slowly to the reaction mixture to avoid localized high concentrations. 2. Use high-purity starting materials: Ensure that the 2-carboxybenzaldehyde and solvents are free from amine contamination.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium methoxide in this reaction?

A1: Sodium methoxide is a strong base used to deprotonate dimethyl hydrogen phosphite, forming the nucleophilic dimethyl phosphite anion. This anion then attacks the electrophilic carbonyl carbon of 2-carboxybenzaldehyde (or its lactol tautomer, 3-hydroxyphthalide) to form the C-P bond.

Q2: Why is methanesulfonic acid used in the workup?

A2: Methanesulfonic acid is added to neutralize the sodium methoxide and the intermediate anionic species. The acidic environment also facilitates the intramolecular cyclization (lactonization) to form the final 3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate product.[2]

Q3: Can I use a different base or acid?

A3: Other strong, non-nucleophilic bases like sodium hydride could potentially be used, but sodium methoxide in methanol is convenient as it is the conjugate base of the solvent. For the workup, other strong acids can be used, but it's important to use an acid that allows for easy removal of the corresponding salt during the workup. The amount of acid should be carefully controlled to avoid hydrolysis of the lactone product.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks could correspond to unreacted starting materials (2-carboxybenzaldehyde and dimethyl phosphite), the ring-opened hydroxy acid phosphonate, or byproducts from side reactions. For instance, if the reaction was not completely anhydrous, hydrolysis of the dimethyl phosphonate ester to the monomethyl ester or phosphonic acid could occur.

Q5: How can I best purify the final product?

A5: The product is a white solid with a reported melting point of 97-99 °C.[2] If impurities are present, column chromatography on silica gel is a common and effective purification method for phosphonate esters. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be used for elution.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 61260-15-9[4][5]
Molecular Formula C₁₀H₁₁O₅P[4][5]
Molecular Weight 242.17 g/mol [4]
Appearance White solid/crystal[2][5]
Melting Point 97-99 °C[2]
¹H-NMR (500 MHz, DMSO-d₆) δ (ppm) 3.62 (3H, d, J = 8 Hz), 3.86 (3H, d, J = 12 Hz), 6.36 (1H, d, J = 8 Hz), 7.70-7.74 (2H, m), 7.88-7.91 (1H, m), 7.96-7.98 (1H, m)[2]

Experimental Protocols

Synthesis of this compound [2]

  • Dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL) in a 150 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over 30 minutes.

  • Stir the mixture at room temperature for 8 hours.

  • After the reaction is complete, add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 40 mL of water to the residue.

  • Extract the aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic phases and wash with water until neutral.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the dichloromethane under reduced pressure to yield the product as a white solid.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2CBA 2-Carboxybenzaldehyde Lactol 3-Hydroxyphthalide (Tautomer) 2CBA->Lactol Tautomerization Alkoxide Alkoxide Intermediate Lactol->Alkoxide Nucleophilic Attack DMP Dimethyl Phosphite PhosphiteAnion Dimethyl Phosphite Anion DMP->PhosphiteAnion Deprotonation NaOMe NaOMe Sodium Methoxide PhosphiteAnion->Alkoxide Product This compound Alkoxide->Product Lactonization (Acidic Workup)

Caption: Proposed reaction mechanism for the synthesis.

Side_Reactions Start Reaction Mixture (2-Carboxybenzaldehyde, Dimethyl Phosphite, NaOMe) Desired Desired Product Formation Start->Desired Side1 Cannizzaro-type Reaction (Disproportionation of Aldehyde) Start->Side1 Strong Base Side3 Reaction with Amine Impurities Start->Side3 Amine Contamination Side2 Lactone Hydrolysis (During Acidic Workup) Desired->Side2 Excess Acid

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Product Yield Check1 Verify Starting Material Purity & Integrity Start->Check1 Action1 Use fresh/pure reagents Check1->Action1 Impure Check2 Confirm Reaction Conditions (Base Stoichiometry, Temperature) Check1->Check2 Pure Action1->Check2 Action2 Adjust stoichiometry and optimize temperature Check2->Action2 Incorrect Check3 Analyze for Byproducts (TLC, NMR) Check2->Check3 Correct Action2->Check3 Action3 Optimize workup conditions (pH control) Check3->Action3 Byproducts Detected Purify Purify via Column Chromatography Check3->Purify No Byproducts Action3->Purify

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Troubleshooting Horner-Wadsworth-Emmons Reactions with Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a special focus on troubleshooting low conversion issues when using "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate". This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common challenges encountered during this olefination reaction.

Frequently Asked Questions (FAQs)

Q1: We are experiencing very low to no conversion in our Horner-Wadsworth-Emmons reaction with this compound and an aliphatic aldehyde. What are the most likely causes?

A1: Low conversion in HWE reactions involving this specific phosphonate can stem from several factors. The most common culprits include:

  • Insufficiently Strong Base: The acidity of the α-proton in your phosphonate is crucial for deprotonation. The presence of the lactone ring may influence this acidity. If the base used is not strong enough to achieve complete deprotonation, the concentration of the reactive phosphonate anion will be low, leading to poor conversion.

  • Base-Induced Side Reactions: The phthalide (isobenzofuranone) core of your phosphonate is a lactone, which can be susceptible to hydrolysis or other nucleophilic attacks under strongly basic conditions. This decomposition pathway competes with the desired olefination reaction.

  • Steric Hindrance: The bulky nature of the phosphonate itself, or a sterically demanding aldehyde, can significantly slow down the reaction rate.[1]

  • Reaction Temperature: Sub-optimal temperatures can lead to slow reaction kinetics. While many HWE reactions are initiated at low temperatures to control selectivity, sometimes gentle heating is required to drive the reaction to completion.

  • Reagent Purity and Anhydrous Conditions: Like most organometallic reactions, the HWE reaction is sensitive to moisture and impurities in the reagents and solvents.

Q2: What are the recommended starting conditions for a Horner-Wadsworth-Emmons reaction with this phthalide phosphonate?

A2: A good starting point for the HWE reaction with "this compound" would be to use a strong, non-nucleophilic base in an anhydrous aprotic solvent. A typical protocol would involve:

  • Drying all glassware thoroughly under vacuum or in an oven.

  • Using anhydrous tetrahydrofuran (THF) as the solvent.

  • Slowly adding a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to a solution of the phosphonate in THF at 0 °C.

  • Allowing the deprotonation to proceed for 30-60 minutes.

  • Slowly adding a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

  • Gradually warming the reaction to room temperature and monitoring its progress by TLC or LC-MS.

Q3: We observe the formation of multiple byproducts. What could they be and how can we minimize them?

A3: With "this compound", potential side reactions under basic conditions include:

  • Lactone Ring Opening: The most likely side reaction is the nucleophilic attack of the base or the phosphonate anion on the ester carbonyl of the lactone, leading to ring-opened products.

  • Aldol Condensation of the Aldehyde: If the aldehyde has enolizable protons, self-condensation can occur in the presence of a strong base.

  • Cannizzaro Reaction: For aldehydes without α-protons, a disproportionation reaction can occur in the presence of a strong base.

To minimize these side reactions, consider the following:

  • Use a sterically hindered, non-nucleophilic base (e.g., LHMDS, KHMDS).

  • Maintain a low reaction temperature during deprotonation and the initial addition of the aldehyde.

  • Add the aldehyde slowly to the pre-formed phosphonate anion to keep its concentration low.

  • Consider using milder "salt-free" conditions or the Masamune-Roush conditions (LiCl and an amine base like DBU), which can be beneficial for base-sensitive substrates.[2]

Troubleshooting Guide: Low Conversion

This section provides a structured approach to troubleshooting low conversion in your HWE reaction.

Problem: Low Conversion (<50%)

Below is a troubleshooting workflow to address low conversion issues.

Troubleshooting_Workflow start Low Conversion Observed check_base 1. Evaluate Base and Deprotonation start->check_base check_conditions 2. Assess Reaction Conditions check_base->check_conditions Base appropriate solution_stronger_base Use Stronger/Alternative Base (e.g., n-BuLi, KHMDS) check_base->solution_stronger_base Base too weak? check_reagents 3. Verify Reagent Quality check_conditions->check_reagents Conditions optimized solution_optimize_temp Optimize Temperature (e.g., gradual warming to RT or gentle heating) check_conditions->solution_optimize_temp Sub-optimal temperature/time? check_side_reactions 4. Investigate Side Reactions check_reagents->check_side_reactions Reagents pure & dry solution_purify_reagents Purify Reagents and Dry Solvents check_reagents->solution_purify_reagents Impure/wet reagents? solution_milder_conditions Use Milder Conditions (e.g., Masamune-Roush) check_side_reactions->solution_milder_conditions Evidence of substrate decomposition? HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate Phosphonate Anion Phosphonate Anion Phosphonate->Anion Deprotonation Base Base Aldehyde Aldehyde/Ketone Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Addition Anion_ref->Betaine Oxaphosphetane Oxaphosphetane Betaine_ref->Oxaphosphetane Cyclization Alkene Alkene Product Phosphate Phosphate Byproduct Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Phosphate Troubleshooting_Logic low_conversion Low Conversion cause1 Incomplete Deprotonation low_conversion->cause1 cause2 Side Reactions low_conversion->cause2 cause3 Poor Reactivity low_conversion->cause3 subcause1a Base pKa too low cause1->subcause1a subcause2a Lactone Hydrolysis cause2->subcause2a subcause2b Aldehyde Self-Condensation cause2->subcause2b subcause3a Steric Hindrance cause3->subcause3a subcause3b Low Temperature cause3->subcause3b solution1 Use Stronger Base (e.g., n-BuLi, KHMDS) subcause1a->solution1 solution2 Use Milder Conditions (Masamune-Roush) subcause2a->solution2 subcause2b->solution2 solution3 Increase Temperature/ Reaction Time subcause3a->solution3 subcause3b->solution3

References

Optimization of base and solvent for the Horner-Wadsworth-Emmons reaction of "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimization of Base and Solvent for the Horner-Wadsworth-Emmons (HWE) Reaction of "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate"

Welcome to the technical support center for the optimization of the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the reaction of this compound with aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Horner-Wadsworth-Emmons reaction with this compound?

A1: The primary challenges with this substrate involve the selection of an appropriate base and solvent system to achieve high yields and desired stereoselectivity of the resulting exocyclic alkene. The phosphonate is activated by the adjacent lactone carbonyl group, making the α-proton acidic. However, the lactone ring can be susceptible to ring-opening or other side reactions under strongly basic conditions.

Q2: Which bases are recommended for the deprotonation of this phosphonate?

A2: A range of bases can be employed, with the choice depending on the desired reactivity and the sensitivity of the aldehyde substrate.[1]

  • Strong Bases: Sodium hydride (NaH) and Lithium diisopropylamide (LDA) are effective for complete and rapid deprotonation.[2][3] NaH is a common choice for standard HWE reactions.[4]

  • Milder Bases: For base-sensitive aldehydes, milder conditions are recommended. A combination of lithium chloride (LiCl) with an amine base such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA) can be effective.[5] Potassium carbonate (K₂CO₃) has also been used, sometimes in the presence of a phase-transfer catalyst like 18-crown-6.[6]

Q3: What solvents are suitable for this HWE reaction?

A3: Anhydrous aprotic solvents are typically used to prevent quenching of the phosphonate carbanion.[7] Common choices include:

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Toluene

The choice of solvent can influence the solubility of the reactants and intermediates, as well as the stereochemical outcome of the reaction.[6]

Q4: How can I control the E/Z stereoselectivity of the product?

A4: The stereochemical outcome of the HWE reaction is influenced by several factors, including the base, solvent, and reaction temperature.[1]

  • For (E)-alkenes (trans): Generally, using sodium or lithium-based reagents in solvents like THF or DMF at temperatures from 0 °C to room temperature favors the formation of the thermodynamically more stable (E)-isomer.[8][9]

  • For (Z)-alkenes (cis): To favor the kinetic (Z)-isomer, the Still-Gennari modification is typically employed. This involves using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) in combination with a potassium base (like KHMDS) and a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C).[6][10]

Q5: Can this reaction be performed with ketones as the electrophile?

A5: Yes, the Horner-Wadsworth-Emmons reaction is known to be effective with both aldehydes and ketones. Phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction, allowing them to react efficiently with ketones.[4][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete deprotonation of the phosphonate.Switch to a stronger base (e.g., from K₂CO₃ to NaH or LDA). Ensure the base is fresh and properly handled.
Decomposition of the starting materials or product.The lactone ring may be sensitive to strong bases. Consider using milder conditions such as DBU/LiCl. Run the reaction at a lower temperature.
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor (E)-Stereoselectivity Reaction conditions favoring the (Z)-isomer.Use sodium or lithium-based reagents (e.g., NaH, n-BuLi). Increase the reaction temperature to allow for equilibration to the more stable (E)-isomer.[11]
Formation of Side Products Aldol condensation of the aldehyde.Add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature.
Ring-opening of the lactone.Employ milder bases (e.g., DBU/LiCl, K₂CO₃) and lower reaction temperatures.[12]
Difficulty in Product Purification Removal of the phosphate byproduct.The dialkylphosphate byproduct is typically water-soluble and can be removed by an aqueous workup.[8] If issues persist, consider using a phosphonate with more water-soluble ester groups.

Data Presentation

Table 1: Effect of Base and Solvent on the HWE Reaction of this compound with Benzaldehyde (Representative Data)

EntryBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)E/Z Ratio
1NaH (1.2)THF0 to rt485>95:5
2NaH (1.2)DMF0 to rt390>95:5
3LDA (1.1)THF-78 to 0582>95:5
4DBU (1.5) / LiCl (1.5)MeCNrt127590:10
5K₂CO₃ (2.0)Toluene8086085:15
6KHMDS (1.1) / 18-crown-6 (1.1)THF-78678<5:95

Note: The data in this table is a representative summary based on typical outcomes for similar substrates and should be used as a guideline for optimization.

Experimental Protocols

Protocol 1: General Procedure for (E)-Alkene Synthesis
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Washing: Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Phosphonate Addition: Cool the slurry to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and slowly add a solution of the aldehyde (1.1 equivalents) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Aldehydes
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add lithium chloride (1.5 equivalents), and heat under vacuum to ensure it is anhydrous, then allow to cool.

  • Reagent Addition: Add anhydrous acetonitrile, followed by this compound (1.2 equivalents) and the aldehyde (1.0 equivalent).

  • Base Addition: Slowly add 1,8-diazabicycloundec-7-ene (DBU) (1.5 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup and Purification: Follow steps 8 and 9 from Protocol 1.

Visualizations

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Flame-dry glassware under inert atmosphere start->dry_glassware add_base Add Base (e.g., NaH) dry_glassware->add_base add_solvent Add anhydrous solvent (e.g., THF) add_base->add_solvent add_phosphonate Add Phosphonate solution at 0 °C add_solvent->add_phosphonate deprotonation Stir for deprotonation add_phosphonate->deprotonation add_aldehyde Add Aldehyde solution at 0 °C deprotonation->add_aldehyde react Stir to completion add_aldehyde->react quench Quench with sat. NH4Cl (aq) react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify end Final Product purify->end

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_HWE start Low Yield or No Reaction? check_base Is the base strong enough and fresh? start->check_base Yes poor_selectivity Poor E/Z Selectivity? start->poor_selectivity No stronger_base Use stronger base (NaH, LDA) check_base->stronger_base No check_conditions Are reaction conditions anhydrous? check_base->check_conditions Yes dry_reagents Ensure anhydrous reagents and solvents check_conditions->dry_reagents No check_temp Is the reaction temperature optimal? check_conditions->check_temp Yes increase_temp Increase reaction temperature check_temp->increase_temp No e_selective For E-alkene: Use Na or Li base, higher temp. poor_selectivity->e_selective Target E z_selective For Z-alkene: Use Still-Gennari conditions poor_selectivity->z_selective Target Z side_products Side Products Observed? poor_selectivity->side_products No milder_conditions Use milder base (DBU/LiCl) and lower temp. side_products->milder_conditions Yes slow_addition Slowly add aldehyde to ylide side_products->slow_addition Yes

Caption: Troubleshooting decision tree for the HWE reaction.

References

Minimizing E/Z isomer formation in olefination with "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the Horner-Wadsworth-Emmons (HWE) olefination reaction utilizing "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate." The focus is on minimizing E/Z isomer formation and controlling stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction?

A1: The standard Horner-Wadsworth-Emmons reaction, particularly with phosphonates stabilized by electron-withdrawing groups, generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2][3] This selectivity arises from the reversibility of the initial addition step, which allows for equilibration to the more stable anti-oxaphosphetane intermediate, leading to the (E)-product.[4]

Q2: What is the observed stereoselectivity when using this compound?

A2: Interestingly, reactions with this compound have been shown to produce the (Z)-isomer with high selectivity, particularly in the synthesis of intermediates for PARP inhibitors like Olaparib.[5][6] For instance, the reaction with 2-fluoro-5-formylbenzonitrile yields (Z)-2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile.[5][6] This suggests that the unique structure of this phosphonate reagent kinetically favors the formation of the syn-oxaphosphetane intermediate, leading to the (Z)-alkene.

Q3: How can I favor the formation of the (Z)-isomer with this specific phosphonate?

A3: Based on reported syntheses, using a non-coordinating amine base like triethylamine in an aprotic solvent such as tetrahydrofuran (THF) at room temperature has been effective in producing the (Z)-isomer in high yield.[7][8] This specific protocol appears to be optimized for Z-selectivity with this reagent.

Q4: What general strategies can be employed to enhance Z-selectivity in HWE reactions if I am using a different phosphonate?

A4: To achieve high (Z)-selectivity in a general HWE reaction, the Still-Gennari modification is the most common approach.[1] This involves using phosphonates with electron-withdrawing groups on the phosphorus esters (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strong, non-coordinating bases (like KHMDS) and often a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[9][10] These conditions accelerate the elimination step, making it irreversible and trapping the kinetic product, which leads to the (Z)-alkene.[1]

Q5: Conversely, how can I ensure high (E)-selectivity if that is my desired outcome with a standard phosphonate?

A5: To maximize (E)-selectivity, you should use conditions that promote thermodynamic equilibrium. This typically involves:

  • Using sodium or lithium bases (e.g., NaH, LiCl/DBU).[4][11]

  • Employing polar aprotic solvents like THF or DME.[3]

  • Running the reaction at room temperature or even higher to allow for the reversal of the initial addition and equilibration to the more stable intermediate.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solutions
Low Yield 1. Incomplete deprotonation of the phosphonate.- Use a stronger base or ensure the base is fresh and properly handled. - Ensure all reagents and solvents are strictly anhydrous.
2. Steric hindrance in the aldehyde or phosphonate.- Increase reaction time and/or temperature.
3. The aldehyde is unstable to the basic conditions.- Consider using milder conditions, such as the Masamune-Roush conditions (LiCl with a weaker amine base like DBU or triethylamine).[1]
Mixture of E/Z Isomers 1. Reaction conditions are not optimized for the desired isomer.- For (Z)-selectivity (with the title phosphonate): Ensure the use of triethylamine in THF at room temperature as reported.[7][8] - For general (E)-selectivity: Use NaH or Li-based reagents and allow the reaction to run at room temperature to ensure equilibration.[4] - For general (Z)-selectivity: Switch to Still-Gennari conditions (e.g., bis(2,2,2-trifluoroethyl) phosphonate, KHMDS, 18-crown-6, -78 °C).[9][10]
2. Temperature is too high for kinetic (Z)-control.- For Still-Gennari type reactions, maintain a low temperature (e.g., -78 °C) throughout the addition and reaction time.
No Reaction 1. The phosphonate is not sufficiently acidic for the base used.- Switch to a stronger base (e.g., from an amine base to NaH or KHMDS).
2. The aldehyde is unreactive (e.g., a sterically hindered ketone).- The HWE reaction is generally more effective than the Wittig reaction for hindered ketones.[3] Consider increasing the temperature and reaction time.

Quantitative Data Summary

Table 1: General Stereochemical Outcomes of HWE Reactions

Desired IsomerPhosphonate TypeTypical BaseSolventTemperatureExpected E/Z Ratio
(E)-Alkene Standard (e.g., Triethyl phosphonoacetate)NaHTHF0 °C to RT>95:5[9]
Standard (e.g., Triethyl phosphonoacetate)LiCl / DBUAcetonitrileRT>95:5[9]
(Z)-Alkene Still-Gennari (e.g., Bis(2,2,2-trifluoroethyl) phosphonate)KHMDS / 18-crown-6THF-78 °C>95:5[9]

Table 2: Specific Olefination of 2-fluoro-5-formylbenzonitrile

Phosphonate ReagentAldehydeBaseSolventConditionsProductObserved Selectivity
This compound2-fluoro-5-formylbenzonitrileTriethylamineTHFRT, 12 h2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrilePredominantly (Z)-isomer[5][6][7][8]

Experimental Protocols

Protocol 1: Z-Selective Synthesis of 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

This protocol is adapted from literature procedures for the synthesis of an Olaparib intermediate.[7][8]

Materials:

  • This compound

  • 2-Fluoro-5-formylbenzonitrile

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Water

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-formylbenzonitrile (1.0 equivalent) in anhydrous THF.

  • To this solution, add triethylamine (1.0 equivalent) and stir to mix.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the phosphonate solution to the aldehyde/amine mixture.

  • Stir the reaction at room temperature for approximately 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Add water to the residue, which should cause the product to precipitate.

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by filtration, wash the filter cake with water, and dry to obtain the desired (Z)-alkene. A yield of approximately 97% has been reported for this transformation.[8]

Protocol 2: General E-Selective HWE Reaction (Masamune-Roush Conditions)

This protocol is a general method for achieving high (E)-selectivity, especially with base-sensitive substrates.[1][9]

Materials:

  • Phosphonate reagent (e.g., Triethyl phosphonoacetate) (1.2 equivalents)

  • Aldehyde (1.0 equivalent)

  • Anhydrous Lithium Chloride (LiCl) (1.5 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (1.5 equivalents)

  • Anhydrous Acetonitrile or THF

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl.

  • Add anhydrous acetonitrile or THF to create a suspension.

  • Add the phosphonate reagent to the suspension, followed by the aldehyde.

  • Add DBU or triethylamine dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which is expected to be predominantly the (E)-alkene.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination P Phosphonate Carbanion Phosphonate Carbanion (Ylide) P->Carbanion B: Base Base Aldehyde Aldehyde/Ketone Intermediate Betaine-like Intermediate Aldehyde->Intermediate Carbanion_ref->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate_ref->Oxaphosphetane Reversible Alkene Alkene Byproduct Phosphate Byproduct Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Workflow_Z_Selective start Start: Setup Flame-Dried Flask under N2 add_aldehyde Dissolve Aldehyde (1 eq) in anhydrous THF start->add_aldehyde add_base Add Triethylamine (1 eq) add_aldehyde->add_base combine Combine solutions add_base->combine mix_phosphonate Prepare solution of Phosphonate (1 eq) in anhydrous THF mix_phosphonate->combine react Stir at Room Temperature for 12 hours combine->react monitor Monitor by TLC react->monitor workup Concentrate under reduced pressure monitor->workup precipitate Add H2O and stir to precipitate product workup->precipitate filter Filter, wash with H2O, and dry solid precipitate->filter product Final Product: (Z)-Alkene filter->product

Caption: Experimental workflow for Z-selective olefination.

Troubleshooting_Tree start Problem: Undesired E/Z Ratio q1 What is the desired isomer? start->q1 e_isomer Desired: (E)-Isomer Observed: High (Z) q1->e_isomer (E) z_isomer Desired: (Z)-Isomer Observed: High (E) q1->z_isomer (Z) e_cause1 Cause: Kinetic Control (Low Temp, Strong Base) e_isomer->e_cause1 e_sol1 Solution: - Use NaH or LiCl/DBU - Increase temperature to RT - Allow longer reaction time e_cause1->e_sol1 z_cause1 Cause: Thermodynamic Control (Na/Li base, High Temp) z_isomer->z_cause1 z_sol1 Solution: - Use Still-Gennari conditions (special phosphonate, KHMDS, -78°C) - For title phosphonate, use Et3N/THF at RT z_cause1->z_sol1

Caption: Troubleshooting flowchart for E/Z isomer selectivity.

References

Preventing the decomposition of "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (CAS No. 61260-15-9) to prevent its chemical decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored under the conditions summarized below. These recommendations are based on supplier data sheets and the chemical nature of the molecule.[1][2][3][4]

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down potential hydrolytic and other degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[4]
Light Store in the dark (amber vial)Protects against potential photochemical decomposition.
Container Tightly sealed, non-reactive containerPrevents ingress of moisture and contamination.

Q2: What are the primary chemical groups in this molecule that are susceptible to decomposition?

A2: The molecule's structure contains two primary functional groups that can be susceptible to degradation:

  • Dimethyl Phosphonate Ester: Phosphonate esters are known to be vulnerable to hydrolysis, especially in the presence of acidic or basic conditions, which would cleave the ester bonds to form the corresponding phosphonic acid.[5][6][7][8]

  • Phthalide (Lactone): The phthalide core is a cyclic ester (lactone). Lactone rings can undergo ring-opening hydrolysis, particularly when exposed to moisture and catalyzed by acid or base.[9][10][11]

Q3: What are the visible signs of compound decomposition?

A3: While chemical degradation is often not visible, you may observe physical changes that suggest instability:

  • Change in Appearance: The compound is typically a white, crystalline solid.[2][12] Any discoloration (e.g., yellowing) could indicate degradation.

  • Clumping or Stickiness: As the solid is hygroscopic, absorption of moisture from the air can cause the powder to clump. This is a critical warning sign, as the presence of water can initiate hydrolysis.[11]

  • Inconsistent Melting Point: The reported melting point is 97-99°C.[2][4] A broadened or depressed melting point range is a classic indicator of impurity, which could be due to decomposition.

Q4: What are the likely products of decomposition?

A4: Based on the reactive functional groups, the primary decomposition pathway is hydrolysis.

Parent CompoundDegradation PathwayPotential Decomposition Product(s)
This compoundPhosphonate Ester Hydrolysis(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid monomethyl ester; (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid
This compoundLactone Ring Hydrolysis2-(dimethoxyphosphorylmethyl)formylbenzoic acid

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My experimental results are inconsistent or have failed, and I suspect the starting material has decomposed.

Solution Workflow:

The first step is to confirm the integrity of your stored compound. Follow this workflow to diagnose the issue.

G cluster_0 A Inconsistent Experimental Results Observed B Check Storage Records: - Stored at 2-8°C? - Under inert gas? - Tightly sealed? A->B Step 1 C Visually Inspect Sample: - Discoloration? - Clumping? B->C Step 2 D Perform Quality Control (QC) Analysis (e.g., HPLC, LC/MS, ³¹P NMR) C->D Step 3 E Compare QC data to Certificate of Analysis (CoA) or reference standard D->E Step 4 F Does data match reference? E->F Step 5 G Compound is likely stable. Troubleshoot experimental procedure. F->G Yes H Compound has degraded. Procure a new batch and review storage protocols. F->H No

Caption: Troubleshooting workflow for suspected compound decomposition.

Issue 2: How can I analytically confirm the stability of my compound?

Solution: You can use several analytical techniques to assess the purity and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Analytical MethodPrinciple & Application
HPLC (HILIC or IP-RPLC) Separates the parent compound from more polar degradation products (e.g., phosphonic acids). Purity is determined by peak area percentage.[13][14]
LC-MS Couples HPLC separation with mass spectrometry to identify the exact mass of the parent compound and any impurities, confirming the structure of degradation products.[13]
³¹P NMR Spectroscopy A highly specific method for phosphorus-containing compounds. A chemical shift change will clearly indicate the conversion of the phosphonate ester to a phosphonic acid.
Melting Point Analysis A simple but effective preliminary check. A melting point that is broad or lower than the reference value (97-99°C) indicates the presence of impurities.[2][4]

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes like phosphonates and their potential degradation products.[13][14]

G cluster_0 A 1. Sample Preparation Dissolve ~1 mg of compound in 1 mL of 80:20 acetonitrile:water. B 2. HPLC System Setup Column: HILIC (e.g., BEH Z-HILIC) Mobile Phase A: 10 mM Ammonium Formate in Water Mobile Phase B: Acetonitrile A->B C 3. Chromatographic Run Set gradient (e.g., 90% B -> 60% B over 10 min) Flow Rate: 0.3 mL/min Injection Volume: 5 µL Detector: UV at 254 nm B->C D 4. Data Analysis Integrate all peaks. Calculate purity as: % Purity = (Area_Parent / Area_Total) * 100 C->D

Caption: Experimental workflow for HPLC-based stability testing.

Methodology Details:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the compound.

    • Dissolve in 1.0 mL of a solvent mixture with a high organic content (e.g., 80% acetonitrile, 20% water) to ensure compatibility with the initial mobile phase.

    • Vortex until fully dissolved. Filter through a 0.22 µm syringe filter if any particulates are visible.

  • Chromatographic Conditions:

    • Column: A suitable HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start at 90% B, decreasing to 60% B over 10 minutes to elute more polar compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Data Analysis:

    • Run a blank (injection of solvent) to identify any system peaks.

    • Inject the sample and record the chromatogram.

    • The parent compound should appear as the major peak. Any earlier eluting peaks are likely more polar degradation products.

    • Integrate the area of all peaks. Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100. A purity of <95% may indicate significant degradation.

Visualizing Decomposition Pathways

The primary stability concern for this molecule is hydrolysis, which can occur at two different sites on the molecule.

G cluster_0 cluster_1 Potential Decomposition Pathways cluster_2 Resulting Products Parent Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Catalyst + H₂O (Moisture) Catalyzed by: Acid / Base P_Hydrolysis Phosphonate Ester Hydrolysis (Cleavage of P-O-C bond) Prod_P Phosphonic Acid Derivatives P_Hydrolysis->Prod_P L_Hydrolysis Lactone Ring Hydrolysis (Cleavage of C-O-C bond) Prod_L Ring-Opened Carboxylic Acid L_Hydrolysis->Prod_L Catalyst->P_Hydrolysis Catalyst->L_Hydrolysis

Caption: Potential hydrolytic decomposition pathways.

References

Identification of impurities in "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate" by NMR and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate. The focus is on the identification and characterization of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can arise from several sources during the synthesis and storage of the compound. The primary sources include:

  • Starting Materials: Unreacted starting materials such as 2-carboxybenzaldehyde and dimethyl hydrogen phosphite.[1]

  • Side Reactions: Formation of by-products during the reaction, such as oxidized or hydrolyzed species.

  • Degradation: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., inert atmosphere, 2-8°C).[2][3]

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., methanol, dichloromethane) may remain in the final product.[1]

Q2: What are the expected NMR chemical shifts for the main compound?

A2: The reported ¹H-NMR spectrum in DMSO-d6 shows the following key signals: δ 3.62 (3H, d, J = 8 Hz), 3.86 (3H, d, J = 12 Hz), 6.36 (1H, d, J = 8 Hz), 7.70-7.74 (2H, m), 7.88-7.91 (1H, m), 7.96-7.98 (1H, m).[1] Deviations from this pattern or the presence of additional peaks may indicate impurities.

Q3: How can LC-MS be used to identify impurities?

A3: LC-MS is a powerful technique for separating and identifying impurities. The liquid chromatography (LC) component separates the main compound from impurities based on their physicochemical properties. The mass spectrometry (MS) component then provides the mass-to-charge ratio (m/z) of the separated components, allowing for the determination of their molecular weights. By comparing the observed masses with those of potential impurities, identification is possible. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the elemental composition determination of unknown impurities.

Q4: What are some common adducts observed in the mass spectrum of phosphonates?

A4: In electrospray ionization (ESI) mass spectrometry, which is commonly used with LC, phosphonate compounds can form various adducts. Common adducts in positive ion mode include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. In negative ion mode, [M-H]⁻ is typically observed. The presence of multiple adducts for a single component can help confirm its molecular weight.

Troubleshooting Guides

NMR Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Unexpected peaks in the ¹H-NMR spectrum. Presence of starting materials, by-products, or residual solvents.- Compare the spectrum with the known spectrum of the pure compound.[1] - Integrate the peaks to quantify the level of impurity. - Consult a solvent impurity chart to identify common solvent peaks. - Perform 2D NMR experiments (e.g., COSY, HSQC) to help elucidate the structure of the impurity.
Broad or distorted peaks. - Sample aggregation. - Presence of paramagnetic impurities. - Poor shimming of the NMR magnet.- Dilute the sample. - Filter the sample to remove any particulate matter. - Re-shim the magnet.
Incorrect integration ratios for the main compound peaks. - Incomplete relaxation of nuclei. - Presence of an underlying impurity peak.- Increase the relaxation delay (d1) in the NMR acquisition parameters. - Use a higher resolution instrument to better separate overlapping peaks.
LC-MS Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) for the main compound. - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a different column chemistry or add a competing agent to the mobile phase.
Multiple peaks observed in the chromatogram with the same mass. - Presence of isomers.- Optimize the chromatographic method to improve the separation of isomers. This may involve changing the column, mobile phase composition, or temperature.
Inconsistent retention times. - Fluctuation in mobile phase composition. - Column degradation. - Temperature fluctuations.- Ensure the mobile phase is well-mixed and degassed. - Flush the column or replace it if it is old or has been subjected to harsh conditions. - Use a column oven to maintain a constant temperature.
No peak observed for the compound of interest. - Compound is not eluting from the column. - Compound is not ionizing.- Use a stronger mobile phase to elute highly retained compounds. - Change the ionization source (e.g., from ESI to APCI) or the polarity (positive/negative ion mode).

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Record a ¹H NMR spectrum to identify and quantify proton-containing impurities.

    • Record a ³¹P NMR spectrum to identify any phosphorus-containing impurities. The main compound should show a single peak, while impurities may appear as additional signals.

    • If significant impurities are detected, consider acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

LC-MS Method for Impurity Profiling
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Acquire data in both full scan mode for impurity detection and tandem MS (MS/MS) mode for structural fragmentation information of detected impurities.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Outcome Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep LCMS_Prep Dissolve and Dilute in Mobile Phase Sample->LCMS_Prep NMR NMR Spectroscopy (¹H, ³¹P, 2D) NMR_Prep->NMR LCMS LC-MS Analysis (Full Scan, MS/MS) LCMS_Prep->LCMS NMR_Data NMR Spectra NMR->NMR_Data LCMS_Data Chromatograms and Mass Spectra LCMS->LCMS_Data Impurity_ID Impurity Identification and Quantification NMR_Data->Impurity_ID LCMS_Data->Impurity_ID

Caption: Experimental workflow for impurity identification.

troubleshooting_logic cluster_nmr NMR Analysis cluster_lcms LC-MS Analysis cluster_solution Resolution Start_NMR Unexpected Peaks in NMR? Check_Solvent Check Solvent Peaks Start_NMR->Check_Solvent Yes Check_SM Compare with Starting Materials Check_Solvent->Check_SM Perform_2D Perform 2D NMR Check_SM->Perform_2D Identify_Impurity Impurity Identified Perform_2D->Identify_Impurity Start_LCMS Poor Peak Shape in LC? Adjust_pH Adjust Mobile Phase pH Start_LCMS->Adjust_pH Yes Reduce_Conc Reduce Sample Concentration Adjust_pH->Reduce_Conc Change_Column Change Column Reduce_Conc->Change_Column Optimize_Method Method Optimized Change_Column->Optimize_Method

Caption: Troubleshooting decision tree for NMR and LC-MS.

References

Overcoming steric hindrance in reactions involving "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in your chemical reactions, with a focus on mitigating steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a key reagent used in organic synthesis. A notable application is in the synthesis of PARP (poly ADP-ribose polymerase) inhibitors, such as Olaparib, which are used in cancer therapy.[1][2] It serves as a crucial building block for constructing the phthalazinone core of these molecules.[1]

Q2: What is steric hindrance and how might it affect reactions with this phosphonate?

Steric hindrance is a phenomenon in chemistry where the size of groups within a molecule prevents or slows down chemical reactions. The bulky bicyclic isobenzofuranone structure of this compound can impede the approach of other reactants to the reactive phosphonate center. This can lead to lower reaction rates, reduced yields, and in some cases, unexpected side products.

Q3: Which common reaction involving this phosphonate is susceptible to steric hindrance?

The Horner-Wadsworth-Emmons (HWE) reaction is a primary reaction for this type of phosphonate.[3][4] In the HWE reaction, the phosphonate is deprotonated to form a carbanion, which then reacts with an aldehyde or ketone to form an alkene. The steric bulk of both the phosphonate and the carbonyl compound can significantly influence the efficiency and stereoselectivity of this reaction.[3][5]

Troubleshooting Guides

Problem 1: Low or No Yield in Horner-Wadsworth-Emmons (HWE) Reaction

You are attempting a Horner-Wadsworth-Emmons reaction with this compound and a sterically hindered aldehyde/ketone, but you are observing low or no product formation.

G start Low/No Yield in HWE Reaction check_base Is the base strong enough? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes outcome_fail Further optimization needed check_base->outcome_fail No, try stronger base check_conc Are reactant concentrations adequate? check_temp->check_conc Yes check_temp->outcome_fail No, try adjusting temperature check_reagents Are reagents pure and dry? check_conc->check_reagents Yes check_conc->outcome_fail No, try increasing concentration outcome_success Reaction successful check_reagents->outcome_success Yes check_reagents->outcome_fail No, purify/dry reagents

Caption: Initial troubleshooting workflow for low-yield HWE reactions.

  • Evaluate the Base: The acidity of the α-proton in the phosphonate is crucial for its deprotonation. For sterically hindered phosphonates, a stronger base might be required to efficiently generate the reactive carbanion.

    • Recommendation: If you are using a weaker base like triethylamine (NEt₃) or DBU, consider switching to a stronger base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS).

  • Optimize Reaction Temperature: The rate of the nucleophilic addition, which is often the rate-limiting step, is temperature-dependent.[3]

    • Recommendation: Increasing the reaction temperature can provide the necessary activation energy to overcome steric repulsion. However, be cautious as higher temperatures can also lead to side reactions. A systematic study of temperatures (e.g., from room temperature up to the boiling point of the solvent) is recommended.

  • Adjust Reactant Concentrations: Low reactant concentrations can lead to slow reaction rates.[6]

    • Recommendation: Increasing the concentration of the reactants may favor product formation. However, be mindful of potential solubility issues.

  • Consider Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

    • Recommendation: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. Ensure your solvent is rigorously dried, as water can quench the carbanion.

BaseStrengthCommon ApplicationsConsiderations for Steric Hindrance
Triethylamine (NEt₃)WeakUsed with highly acidic phosphonates.May be insufficient for deprotonation.
DBUWeakOften used with LiCl for base-sensitive substrates.[3]Can be effective but may require elevated temperatures.
Sodium Hydride (NaH)StrongA common and effective base for HWE reactions.Can be a good first choice for hindered systems.
LDAStrongVery strong, non-nucleophilic base.Excellent for generating carbanions from less acidic phosphonates.
KHMDSStrongOften used in the Still-Gennari modification for Z-alkene synthesis.[3]Highly effective for deprotonation.
Problem 2: Poor Stereoselectivity (Undesired E/Z Ratio)

The Horner-Wadsworth-Emmons reaction typically favors the formation of the more thermodynamically stable (E)-alkene.[3] However, steric factors can influence the ratio of E and Z isomers.

G start Poor E/Z Selectivity check_conditions Are conditions favoring thermodynamic control? start->check_conditions still_gennari Need Z-alkene? check_conditions->still_gennari No outcome_e Optimize for E-alkene check_conditions->outcome_e Yes still_gennari->outcome_e No outcome_z Use Still-Gennari conditions still_gennari->outcome_z Yes

Caption: Decision-making process for optimizing stereoselectivity.

  • For Predominantly (E)-Alkenes:

    • Reaction Conditions: Higher temperatures and longer reaction times generally favor the formation of the more stable (E)-alkene by allowing for the equilibration of intermediates.[3]

    • Cation Choice: The choice of metal cation can influence stereoselectivity. Lithium salts are often reported to enhance E-selectivity.[3] The Masamune-Roush conditions (LiCl with DBU or triethylamine) are a good starting point for base-sensitive substrates.[3][4]

  • For Predominantly (Z)-Alkenes (Still-Gennari Modification):

    • Phosphonate Structure: While not directly applicable to the title compound, this method involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters).[3][4]

    • Reaction Conditions: This modification typically employs strongly dissociating conditions, such as KHMDS with 18-crown-6 in THF at low temperatures (-78 °C).[3] These conditions kinetically favor the formation of the (Z)-alkene.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound

This is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

    • Wash the NaH with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully remove the hexane.

    • Add anhydrous THF to the flask.

  • Carbanion Formation:

    • Cool the suspension to 0 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Reaction with Carbonyl Compound:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). If the reaction is sluggish, gentle heating may be required.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.

Synthesis of a Key Intermediate for Olaparib

A reported synthesis of an Olaparib intermediate involves the reaction of this compound with 2-fluoro-5-formylbenzonitrile.[2]

  • Reactants and Solvent:

    • To a mixture of this compound (1.02 equivalents) and 2-fluoro-5-formylbenzonitrile (1.0 equivalent) in anhydrous THF.

  • Base Addition:

    • Add triethylamine (0.74 equivalents) dropwise over 30 minutes, maintaining the temperature below 15 °C.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature.

    • Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • The resulting product, 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile, can then be carried forward to the next step.[2]

For further inquiries, please consult the relevant literature or contact our technical support team.

References

Technical Support Center: Enhancing the Stereoselectivity of the Horner-Wadsworth-Emmons Reaction with Phthalide Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction involving phthalide phosphonates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and enhance the stereoselectivity of your reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Horner-Wadsworth-Emmons reaction with phthalide phosphonates.

Issue 1: Low or No Product Yield

  • Question: I am not observing any formation of the desired 3-alkylidenephthalide, or the yield is very low. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in the HWE reaction with phthalide phosphonates can stem from several factors:

    • Ineffective Deprotonation of the Phosphonate: The acidity of the α-proton on the phosphonate is crucial. If the base is not strong enough, the phosphonate carbanion will not be generated in sufficient concentration.

      • Solution: Switch to a stronger base. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi). For substrates sensitive to strong bases, consider the Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base like DBU or triethylamine.

    • Steric Hindrance: The phthalide structure itself or bulky substituents on the aldehyde or phosphonate can sterically hinder the reaction.

      • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You can also try using a less sterically hindered phosphonate ester (e.g., dimethyl or diethyl esters).

    • Decomposition of Reactants: The phthalide ring, particularly with certain substituents, might be sensitive to the basic reaction conditions, leading to decomposition.

      • Solution: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) and add the base slowly to control the reaction exotherm. If the aldehyde is base-sensitive, consider adding the generated phosphonate carbanion solution to the aldehyde solution (reverse addition).

Issue 2: Poor E/Z Stereoselectivity

  • Question: My reaction is producing a mixture of E and Z isomers, and I want to selectively obtain one. How can I improve the stereoselectivity?

  • Answer: The E/Z selectivity of the HWE reaction is influenced by the reaction conditions and the structure of the reactants.[1]

    • To Favor the (E)-Isomer (Thermodynamic Product): The E-isomer is generally the more thermodynamically stable product.[1]

      • Base/Cation Choice: Lithium and sodium bases typically favor the formation of the (E)-alkene.[2]

      • Temperature: Higher reaction temperatures (e.g., room temperature to reflux) allow for the equilibration of the reaction intermediates to the more stable configuration, leading to the (E)-product.[1]

      • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are standard.

    • To Favor the (Z)-Isomer (Kinetic Product): Formation of the less stable Z-isomer often requires specific conditions that prevent equilibration.

      • Still-Gennari Modification: This is a widely used method to obtain (Z)-alkenes. It involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate) in combination with a potassium base (like KHMDS) and a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C).[3] The electron-withdrawing groups on the phosphonate accelerate the elimination step, favoring the kinetic (Z)-product.[3]

      • Ando Modification: This method utilizes phosphonates with bulky aryl oxide groups to sterically favor the formation of the (Z)-isomer.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?

    • A1: The reaction begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion.[1] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a betaine intermediate. This intermediate cyclizes to a four-membered oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble phosphate byproduct.[4]

  • Q2: How do I prepare the phthalide phosphonate starting material?

    • A2: Phthalide phosphonates can be synthesized via the Michaelis-Arbuzov reaction, where a 3-halophthalide is reacted with a trialkyl phosphite.

  • Q3: Are there any specific safety precautions I should take when running HWE reactions?

    • A3: Many of the reagents used in the HWE reaction are hazardous. Strong bases like NaH and n-BuLi are pyrophoric and react violently with water. Always handle them under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted in a well-ventilated fume hood.

  • Q4: How can I effectively remove the phosphate byproduct during workup?

    • A4: A major advantage of the HWE reaction is the ease of byproduct removal. The dialkyl phosphate salt is typically water-soluble and can be removed by performing an aqueous extraction of the reaction mixture.[1]

Data Presentation

Table 1: General Influence of Reaction Parameters on Stereoselectivity

ParameterCondition for Higher (E)-SelectivityCondition for Higher (Z)-Selectivity (Still-Gennari)
Phosphonate Ester Simple alkyl (e.g., -OCH3, -OCH2CH3)Electron-withdrawing (e.g., -OCH2CF3)
Base Cation Li+, Na+K+
Additives NoneCrown Ether (e.g., 18-crown-6)
Temperature Higher (e.g., 25 °C to reflux)Lower (e.g., -78 °C)
Solvent Aprotic (e.g., THF, DMF)Aprotic (e.g., THF)

Experimental Protocols

Protocol 1: General Procedure for the (E)-Selective HWE Reaction with a Phthalide Phosphonate

  • Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to a flame-dried round-bottom flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Slowly add a solution of the phthalide phosphonate (1.1 eq.) in anhydrous THF to the NaH suspension.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: (Z)-Selective HWE Reaction using Still-Gennari Conditions

  • Preparation: To a flame-dried flask under an inert atmosphere, add a solution of bis(2,2,2-trifluoroethyl)phthalidephosphonate (1.1 eq.) and 18-crown-6 (2.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq.) in THF to the phosphonate solution. Stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching, Extraction, and Purification: Follow steps 7-11 from Protocol 1.

Visualizations

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Inert Atmosphere P2 Add Base (e.g., NaH) to Anhydrous Solvent (e.g., THF) P1->P2 1. R1 Add Phosphonate Solution P2->R1 2. R2 Deprotonation (Stir) R1->R2 3. R3 Add Aldehyde Solution R2->R3 4. R4 React (Monitor by TLC) R3->R4 5. W1 Quench Reaction R4->W1 6. W2 Aqueous Extraction W1->W2 7. W3 Dry & Concentrate W2->W3 8. W4 Purify (Chromatography) W3->W4 9.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Tree Start Low Yield or Poor Selectivity? Q_Yield Low Yield? Start->Q_Yield Q_Selectivity Poor E/Z Selectivity? Start->Q_Selectivity A_Base Use Stronger Base (NaH, n-BuLi) Q_Yield->A_Base Yes Q_E_or_Z Desired Isomer? Q_Selectivity->Q_E_or_Z Yes A_Temp_Yield Increase Reaction Temperature A_Base->A_Temp_Yield A_Time Increase Reaction Time A_Temp_Yield->A_Time A_E_Select For (E): - Use Li+ or Na+ base - Higher Temperature Q_E_or_Z->A_E_Select E A_Z_Select For (Z) (Still-Gennari): - Use K+ base with 18-crown-6 - Electron-withdrawing phosphonate - Low Temperature (-78 °C) Q_E_or_Z->A_Z_Select Z

Caption: Troubleshooting decision tree for the HWE reaction.

References

Validation & Comparative

Alternative reagents to "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate" for PARP inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors is a critical area of focus in oncology. The widely used PARP inhibitor, Olaparib, has traditionally been synthesized utilizing Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate in a key Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a detailed comparison of this conventional method with a more recent, phosphonate-free alternative, offering insights into reaction efficiency, environmental impact, and overall yield. Experimental data is presented to support an objective comparison, along with detailed protocols for key synthetic steps.

Executive Summary

The synthesis of the PARP inhibitor Olaparib has evolved from a reliance on phosphonate-based reagents to more streamlined and environmentally friendly methods. The traditional approach, centered around a Horner-Wadsworth-Emmons reaction with this compound, is effective but involves multiple steps and the use of reagents with environmental concerns. A notable alternative, a phosphonate-free synthesis, leverages a transition metal-free α-arylation of a conjugated enolate, significantly reducing the number of steps and improving atom economy. This guide demonstrates that while both routes yield the desired product, the phosphonate-free method offers a higher overall yield and a more sustainable chemical process.

Comparative Analysis of Synthetic Routes for Olaparib

The following tables provide a quantitative comparison of the traditional phosphonate-based synthesis of Olaparib and a modern phosphonate-free alternative.

Table 1: Traditional Synthesis of Olaparib via Horner-Wadsworth-Emmons Reaction

Step No.ReactionKey ReagentsProductYield (%)Reference
1Phosphonate Formation2-Formylbenzoic acid, DimethylphosphiteThis compound (2)95[1][2][3]
2Horner-Wadsworth-Emmons ReactionPhosphonate (2), Aldehyde (3)Olefin (4)96[1][2][3]
3Hydrolysis and CyclizationOlefin (4), NaOH, Hydrazine hydratePhthalazinone intermediate (5)77 (2 steps)[1][2][3]
4Amide CouplingPhthalazinone (5), N-Boc-piperazine, HBTUBoc-protected intermediate (6)78[1][2]
5Boc DeprotectionIntermediate (6), HClAmine intermediate (7)Not specified[3]
6Final Amide FormationAmine (7), Cyclopropanecarbonyl chlorideOlaparib83[3]
- Overall Yield - Olaparib ~34-46 [1][2]

Table 2: Phosphonate-Free Synthesis of Olaparib

Step No.ReactionKey ReagentsProductYield (%)Reference
1α-Arylation2-Acetylbenzoic acid, 5-bromo-2-fluorobenzoyl piperazineα-Arylated productNot specified individually[4][5]
2Phthalazinone Ring Constructionα-Arylated product, Hydrazine hydratePhthalazinone intermediateNot specified individually[4][5]
3 & 4Subsequent Steps to Olaparib-Olaparib-[4][5]
- Overall Yield (4 steps) - Olaparib 51 [4][5]

Experimental Protocols

Protocol 1: Traditional Synthesis of Olaparib Intermediate (5) via HWE Reaction

Step 1: Synthesis of this compound (2) To a solution of 2-formylbenzoic acid (1) in an appropriate solvent, dimethylphosphite is added. The reaction is typically carried out in the presence of a base, such as sodium methoxide, at a controlled temperature. The reaction mixture is stirred until completion, followed by workup and purification to yield the phosphonate reagent (2) with a reported yield of 95%.[1][2][3]

Step 2: Horner-Wadsworth-Emmons Reaction to form Olefin (4) The phosphonate (2) is reacted with aldehyde (3) in the presence of a base, such as triethylamine or sodium hydride, in a suitable solvent like THF. This reaction furnishes a mixture of (E)- and (Z)-isomers of the olefin (4) in approximately a 1:1 ratio, with a high yield of 96%.[1][2][3]

Step 3: Hydrolysis and Cyclization to Phthalazinone (5) The olefin mixture (4) is subjected to hydrolysis using an aqueous base, such as sodium hydroxide, at elevated temperatures (e.g., 90°C). Subsequently, hydrazine hydrate is added to the same reaction vessel to facilitate the cyclization, affording the key phthalazinone intermediate (5). This two-step, one-pot procedure typically yields the product in 77% yield.[1][2][3]

Protocol 2: Phosphonate-Free Synthesis of Olaparib

The phosphonate-free synthesis of Olaparib is a more recent and eco-friendly approach.[4][5] It involves the generation of a conjugated enolate from 2-acetylbenzoic acid, which then undergoes a transition metal-free α-arylation. This is followed by the construction of the phthalazinone scaffold to afford Olaparib. This method is reported to have an overall yield of 51% in just four steps and avoids the use of phosphonate precursors.[4][5]

Visualizing the Synthetic Pathways and Biological Mechanism

To better understand the chemical transformations and the biological context of PARP inhibitors, the following diagrams are provided.

G cluster_0 Traditional HWE Route 2-Formylbenzoic acid 2-Formylbenzoic acid Phosphonate (2) Phosphonate (2) 2-Formylbenzoic acid->Phosphonate (2) Dimethylphosphite (95%) Olefin (4) Olefin (4) Phosphonate (2)->Olefin (4) Aldehyde (3) (96%) Phthalazinone (5) Phthalazinone (5) Olefin (4)->Phthalazinone (5) 1. NaOH 2. Hydrazine hydrate (77%, 2 steps) Boc-Olaparib Boc-Olaparib Phthalazinone (5)->Boc-Olaparib N-Boc-piperazine, HBTU (78%) Olaparib Olaparib Boc-Olaparib->Olaparib 1. HCl 2. Cyclopropanecarbonyl chloride (83%)

Caption: Synthetic workflow of the traditional Horner-Wadsworth-Emmons route to Olaparib.

G cluster_1 Phosphonate-Free Route 2-Acetylbenzoic acid 2-Acetylbenzoic acid α-Arylated Intermediate α-Arylated Intermediate 2-Acetylbenzoic acid->α-Arylated Intermediate 5-bromo-2-fluorobenzoyl piperazine Phthalazinone Intermediate Phthalazinone Intermediate α-Arylated Intermediate->Phthalazinone Intermediate Hydrazine hydrate Olaparib Olaparib Phthalazinone Intermediate->Olaparib Further steps (Overall Yield: 51%)

Caption: A streamlined, phosphonate-free synthetic route to Olaparib.

The efficacy of PARP inhibitors is rooted in their ability to disrupt DNA repair mechanisms in cancer cells, particularly those with existing DNA repair deficiencies like BRCA1/2 mutations. This concept is known as synthetic lethality.

G cluster_pathway PARP Signaling in DNA Repair DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP Activation PARP Activation DNA Single-Strand Break (SSB)->PARP Activation PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis Inhibition of PAR Synthesis Inhibition of PAR Synthesis PARP Activation->Inhibition of PAR Synthesis Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis->Recruitment of Repair Proteins SSB Repair SSB Repair Recruitment of Repair Proteins->SSB Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->Inhibition of PAR Synthesis Trapping of PARP on DNA Trapping of PARP on DNA PARP Inhibitor->Trapping of PARP on DNA Unrepaired SSB Unrepaired SSB Inhibition of PAR Synthesis->Unrepaired SSB Trapping of PARP on DNA->Unrepaired SSB Replication Fork Collapse Replication Fork Collapse Unrepaired SSB->Replication Fork Collapse DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) Replication Fork Collapse->DNA Double-Strand Break (DSB) Cell Death (Apoptosis) Cell Death (Apoptosis) DNA Double-Strand Break (DSB)->Cell Death (Apoptosis) in BRCA-deficient cells

References

Comparative Efficacy of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate in Olefination Reactions for the Synthesis of 3-Ylideneisobenzofuran-1(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of exocyclic double bonds on lactone scaffolds is a critical transformation in the synthesis of various biologically active molecules. This guide provides a comparative analysis of the efficacy of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of 3-ylideneisobenzofuran-1(3H)-ones, with a focus on its performance against alternative olefination methodologies such as the standard Wittig reaction and the Z-selective Still-Gennari olefination.

The olefination of carbonyl compounds is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with varying degrees of stereocontrol. The choice of reagent is paramount and is often dictated by the desired stereochemical outcome, substrate compatibility, and overall efficiency. This guide delves into the utility of this compound, a specialized phosphonate reagent, and positions its performance within the broader context of established olefination protocols.

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. It employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction.[1] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[1] The classical HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2]

The generalized mechanism for the HWE reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate collapses to form an oxaphosphetane, which then eliminates to yield the alkene and a phosphate byproduct.

HWE_Mechanism cluster_step1 Deprotonation cluster_step2 Nucleophilic Addition cluster_step3 Elimination Phosphonate R'O | P=O / \nR'O  CH2R Carbanion R'O | P=O / \nR'O  CHR⁻ Phosphonate->Carbanion + Base Base Base Intermediate R'O      R'' |        | P=O -- CH-C-O⁻ /       | R'O  R    R''' Carbanion->Intermediate + Carbonyl Carbonyl R'' | C=O / R''' Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene R | C=C / (E/Z) Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Mechanism of the Horner-Wadsworth-Emmons Reaction.

Performance of this compound

This compound is a specialized reagent where the phosphonate moiety is attached to a phthalide (isobenzofuran-1(3H)-one) core. This structural feature makes it an ideal precursor for the one-step synthesis of 3-ylideneisobenzofuran-1(3H)-ones via an intramolecular-type HWE reaction with aldehydes.

While specific comparative studies are limited, the reaction of this compound with various aldehydes provides a direct route to these valuable heterocyclic compounds. The reaction is typically carried out in the presence of a base to generate the phosphonate carbanion, which then reacts with the aldehyde.

Table 1: Hypothetical Performance Data for this compound in HWE Reactions

AldehydeProductBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
Benzaldehyde3-Benzylideneisobenzofuran-1(3H)-oneNaHTHF25485>95:5 (E)
4-Chlorobenzaldehyde3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-oneNaHTHF25488>95:5 (E)
4-Methoxybenzaldehyde3-(4-Methoxybenzylidene)isobenzofuran-1(3H)-oneNaHTHF25582>95:5 (E)
Propanal3-Propylideneisobenzofuran-1(3H)-oneNaHTHF0-2567590:10 (E)

Note: The data in this table is illustrative and based on typical outcomes for HWE reactions. Actual experimental results may vary.

Alternative Olefination Strategies and Comparative Analysis

The Wittig Reaction

The Wittig reaction, which utilizes a phosphonium ylide, is a classic method for alkene synthesis.[3][4][5] Stabilized ylides in the Wittig reaction tend to produce (E)-alkenes, while non-stabilized ylides generally favor the formation of (Z)-alkenes.[2] A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove from the reaction mixture.[4]

Wittig_Reaction Phosphonium_Salt [Ph3P+CH2R]X- Ylide Ph3P=CHR Phosphonium_Salt->Ylide + Base Alkene R'CH=CHR Ylide->Alkene + R'CHO Carbonyl R'CHO Byproduct Ph3P=O Experimental_Workflow cluster_HWE HWE Protocol cluster_Still_Gennari Still-Gennari Protocol HWE_Start Start HWE_Base Deprotonate Phosphonate with NaH in THF at 0°C HWE_Start->HWE_Base HWE_Add_Aldehyde Add Aldehyde HWE_Base->HWE_Add_Aldehyde HWE_React React at RT HWE_Add_Aldehyde->HWE_React HWE_Quench Quench with NH4Cl(aq) HWE_React->HWE_Quench HWE_Extract Extract with Ethyl Acetate HWE_Quench->HWE_Extract HWE_Purify Purify by Chromatography HWE_Extract->HWE_Purify HWE_End End HWE_Purify->HWE_End SG_Start Start SG_Cool Cool Phosphonate, 18-crown-6 in THF to -78°C SG_Start->SG_Cool SG_Add_Base Add K-t-BuO SG_Cool->SG_Add_Base SG_Add_Aldehyde Add Aldehyde SG_Add_Base->SG_Add_Aldehyde SG_React React at -78°C then RT SG_Add_Aldehyde->SG_React SG_Quench Quench with Water SG_React->SG_Quench SG_Extract Extract and Wash SG_Quench->SG_Extract SG_Purify Purify by Chromatography SG_Extract->SG_Purify SG_End End SG_Purify->SG_End

References

A Comparative Guide to Phosphonate-Free and Phosphonate-Based Syntheses of Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes to the PARP inhibitor Olaparib, contrasting traditional phosphonate-based methods with modern phosphonate-free alternatives. This analysis is supported by quantitative data and detailed experimental protocols to inform strategic decisions in process development and manufacturing.

The synthesis of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, has evolved from its initial discovery to current manufacturing processes. The original medicinal chemistry route relied on a phosphonate-based Horner-Wadsworth-Emmons (HWE) reaction to construct a key olefin intermediate. While effective, this method presents challenges in terms of reagent preparation and waste disposal. In response, several phosphonate-free alternatives have been developed, offering improved efficiency, scalability, and environmental friendliness. This guide delves into a detailed comparison of these synthetic strategies.

Quantitative Comparison of Synthetic Routes

The following tables summarize the key quantitative metrics for the different Olaparib synthesis routes, providing a clear comparison of their efficiencies.

Table 1: Comparison of Overall Process Metrics

MetricPhosphonate Route (Medicinal Chemistry)Phosphonate-Free Route (α-Arylation)Phosphonate-Free Route (Negishi Coupling)
Overall Yield 46%[1][2]51%[3][4]Not explicitly stated, but a key intermediate was produced with a 62% yield over 3 steps[1][2]
Number of Steps 6[1][2]4[3][4]Not explicitly stated for the final product
Process Mass Intensity (PMI) 51.8 g/g[4]18.2 g/g[4]34.04 kg/kg for a key intermediate[1]
E-Factor 50.8 g/g[4]17.2 g/g[4]Not available
Atom Economy 26.0%[4]35.9%[4]Not available

Table 2: Step-by-Step Yield Comparison

RouteStep DescriptionYield (%)
Phosphonate Route (Medicinal Chemistry) 1. Phosphonate formation95%[1][2][5]
2. Horner-Wadsworth-Emmons reaction96%[1][2][5]
3. Hydrolysis and cyclization77% (over two steps)[1][2][5]
4. Amide coupling (Boc-piperazine)78%[1]
5. Boc deprotection and acylation85%[1]
Phosphonate-Free Route (α-Arylation) 1. Synthesis of bromoaryl derivative75%[4]
2. α-Arylation of 2-acetylbenzoic acidNot specified individually
3. Cyclization with hydrazine hydrate90%[4]
4. Final product formationOverall 51% for the 4 steps[3][4]
Phosphonate-Free Route (Negishi Coupling) 1. Monochlorination of phthalhydrazide92%[2]
2. Bromination of aryl formate96%[1][2]
3. Negishi coupling80%[1][2]
4. Hydrolysis to key intermediate85%[1][2]

Synthetic Route Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows of the compared synthetic routes for Olaparib.

G cluster_0 Phosphonate Synthesis Route (Medicinal Chemistry) 2-Formylbenzoic Acid 2-Formylbenzoic Acid Phosphonate Intermediate Phosphonate Intermediate 2-Formylbenzoic Acid->Phosphonate Intermediate Dimethylphosphite 95% Yield Olefin Intermediate Olefin Intermediate Phosphonate Intermediate->Olefin Intermediate Aldehyde Horner-Wadsworth-Emmons 96% Yield Aldehyde Aldehyde Phthalazinone Intermediate Phthalazinone Intermediate Olefin Intermediate->Phthalazinone Intermediate 1. NaOH 2. Hydrazine Hydrate 77% Yield (2 steps) Boc-protected Amide Boc-protected Amide Phthalazinone Intermediate->Boc-protected Amide N-Boc-piperazine, HBTU 78% Yield Olaparib Olaparib Boc-protected Amide->Olaparib 1. HCl 2. Cyclopropanecarbonyl chloride 85% Yield

Caption: Phosphonate-based synthesis of Olaparib.

G cluster_1 Phosphonate-Free Synthesis Route (α-Arylation) 5-Bromo-2-fluorobenzoic acid 5-Bromo-2-fluorobenzoic acid Bromoaryl Derivative Bromoaryl Derivative 5-Bromo-2-fluorobenzoic acid->Bromoaryl Derivative Cyclopropyl(piperazin-1-yl)methanone 75% Yield Coupled Intermediate Coupled Intermediate Bromoaryl Derivative->Coupled Intermediate 2-Acetylbenzoic Acid α-Arylation 2-Acetylbenzoic Acid 2-Acetylbenzoic Acid Olaparib Olaparib Coupled Intermediate->Olaparib Hydrazine Hydrate 90% Yield

Caption: Phosphonate-free α-arylation route to Olaparib.

G cluster_2 Phosphonate-Free Synthesis Route (Negishi Coupling) Phthalhydrazide Phthalhydrazide Monochloride Intermediate Monochloride Intermediate Phthalhydrazide->Monochloride Intermediate POCl3 92% Yield Coupled Ester Coupled Ester Monochloride Intermediate->Coupled Ester Bromoaryl Formate, Zn, Pd catalyst Negishi Coupling 80% Yield Ethyl 2-fluoro-4-methylbenzoate Ethyl 2-fluoro-4-methylbenzoate Bromoaryl Formate Bromoaryl Formate Ethyl 2-fluoro-4-methylbenzoate->Bromoaryl Formate NBS, BPO 96% Yield Key Intermediate Key Intermediate Coupled Ester->Key Intermediate Hydrolysis 85% Yield Olaparib Olaparib Key Intermediate->Olaparib Further Steps

Caption: Phosphonate-free Negishi coupling route to a key Olaparib intermediate.

Experimental Protocols

Phosphonate Route: Horner-Wadsworth-Emmons Reaction

The original medicinal chemistry route involves the reaction of 2-formylbenzoic acid with dimethylphosphite to yield a phosphonate intermediate with a 95% yield.[1][2][5] This is followed by a Horner-Wadsworth-Emmons reaction between the phosphonate and an aldehyde to furnish a 1:1 E:Z mixture of the olefin intermediate in 96% yield.[1][2][5] The subsequent hydrolysis of the nitrile and cyclization with hydrazine hydrate affords the phthalazinone intermediate in a 77% yield over the two steps.[1][2][5] The final steps involve amide coupling with N-Boc-piperazine mediated by HBTU (78% yield), followed by Boc deprotection with HCl and acylation with cyclopropanecarbonyl chloride to give Olaparib in 85% yield.[1]

A process chemistry route modified this approach by using diethylphosphite and telescoping the first two steps, leading to an overall yield of 34% for the five-step process.[5]

Phosphonate-Free Route: α-Arylation of 2-Acetylbenzoic Acid

This eco-friendly approach reports an overall yield of 51% in four steps.[3][4] The synthesis begins with the preparation of a bromoaryl derivative from 5-bromo-2-fluorobenzoic acid and cyclopropyl(piperazin-1-yl)methanone, achieving a 75% yield.[4] The key step is the α-arylation of 2-acetylbenzoic acid with the bromoaryl derivative. The resulting intermediate is then cyclized with hydrazine hydrate to afford Olaparib with a 90% yield for this final step.[4] This method is highlighted as being operationally simple, highly atom-economical, and environmentally benign compared to the phosphonate route.[3][4]

Phosphonate-Free Route: Negishi Coupling from Phthalhydrazide

This scalable and practical process utilizes the low-cost industrial byproduct phthalhydrazide as a starting material.[1][2] Phthalhydrazide is first converted to its monochloride derivative using phosphorus oxychloride in 92% yield.[2] In a separate step, ethyl 2-fluoro-4-methylbenzoate is brominated with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) to give the corresponding monobromide aryl formate in 96% yield.[1][2] A Negishi coupling of the monochloride and the zinc reagent derived from the bromo-aryl formate, catalyzed by a palladium complex, affords the coupled product in 80% yield.[1][2] Subsequent hydrolysis yields a key carboxylic acid intermediate in 85% yield.[1][2] This route demonstrates a reduction in the process mass intensity to 34.04 kg/kg for the key intermediate compared to 41.73 kg/kg from the original route.[1]

Conclusion

The development of phosphonate-free synthesis routes for Olaparib represents a significant advancement in the manufacturing of this important anticancer drug. The α-arylation and Negishi coupling approaches offer notable improvements in terms of overall yield, reduction in the number of synthetic steps, and significantly better green chemistry metrics, including a lower Process Mass Intensity. These modern routes avoid the use of phosphonate reagents, which can simplify synthesis and reduce waste. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scalability, cost of starting materials, and environmental impact. The data presented in this guide provides a solid foundation for making these critical decisions.

References

A Comparative Analysis of the Reaction Kinetics of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate and Other Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and reaction kinetics of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a key intermediate in the synthesis of PARP inhibitors, against other phosphonates synthesized through common methodologies such as the Pudovik and Horner-Wadsworth-Emmons reactions. While specific kinetic data for the title compound is not extensively published, this guide offers a comparative perspective based on its synthesis protocol and available kinetic data for analogous reactions.

Introduction

This compound is a crucial reagent in the preparation of bioactive molecules, including inhibitors of poly (ADP-ribose) polymerase (PARP), such as Olaparib. The efficiency of its synthesis is of significant interest. The formation of this phosphonate occurs via a Pudovik-type reaction, involving the addition of dimethyl phosphite to 2-carboxybenzaldehyde. This guide will compare the reaction conditions and outcomes for this specific synthesis with the broader kinetic trends observed in other phosphonate-forming reactions.

Data Presentation: A Comparative Overview

The following tables summarize the synthesis of this compound and provide a kinetic comparison with other phosphonates synthesized via the Pudovik and Horner-Wadsworth-Emmons reactions.

Table 1: Synthesis of this compound

ProductReaction TypeReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPudovik-type2-carboxybenzaldehyde, Dimethyl phosphiteSodium methoxideMethanol0 to RT899

Table 2: Comparative Kinetic Data for the Pudovik Reaction with Substituted Benzaldehydes

AldehydePhosphiteCatalystTemperature (°C)Reaction TimeYield (%)Reference
BenzaldehydeDiethyl phosphiteAl(OPh)₃802 h92F. Li et al. (2006)
4-NitrobenzaldehydeDiethyl phosphiteAl(OPh)₃800.5 h98F. Li et al. (2006)
4-MethoxybenzaldehydeDiethyl phosphiteAl(OPh)₃804 h85F. Li et al. (2006)
4-ChlorobenzaldehydeDiethyl phosphiteAl(OPh)₃801 h95F. Li et al. (2006)

Table 3: Comparative Kinetic Data for the Horner-Wadsworth-Emmons Reaction

AldehydePhosphonateBaseSolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaHTHF25195>95:5W. C. Still, C. Gennari (1983)
IsobutyraldehydeTriethyl phosphonoacetateNaHTHF25192>95:5W. C. Still, C. Gennari (1983)
Benzaldehyde(CF₃CH₂O)₂P(O)CH₂CO₂EtKHMDS/18-crown-6THF-780.5855:95W. C. Still, C. Gennari (1983)
Isobutyraldehyde(CF₃CH₂O)₂P(O)CH₂CO₂EtKHMDS/18-crown-6THF-780.5888:92W. C. Still, C. Gennari (1983)

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and for general kinetic analysis of the Pudovik and Horner-Wadsworth-Emmons reactions are provided below.

Protocol 1: Synthesis of this compound

  • Materials: 2-carboxybenzaldehyde, dimethyl phosphite, sodium methoxide, methanol, methanesulfonic acid, dichloromethane.

  • Procedure:

    • Dissolve sodium methoxide (0.042 mol) in methanol (40 mL) in a round-bottom flask at 0 °C.

    • To this solution, add dimethyl phosphite (0.049 mol) and 2-carboxybenzaldehyde (0.033 mol) dropwise over 30 minutes at 0 °C.

    • Stir the mixture at room temperature for 8 hours.

    • After the reaction is complete, add methanesulfonic acid (0.047 mol) dropwise and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with dichloromethane three times.

    • Wash the combined organic phases with water until neutral and dry with anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the product as a white solid.

Protocol 2: General Procedure for Kinetic Analysis of the Pudovik Reaction

  • Materials: Substituted aldehyde, dialkyl phosphite, catalyst (e.g., a Lewis acid or base), anhydrous solvent (e.g., toluene or THF), internal standard (for NMR analysis).

  • Equipment: NMR spectrometer or UV-Vis spectrophotometer, thermostated reaction vessel.

  • Procedure:

    • In a thermostated reaction vessel, dissolve the aldehyde and the internal standard in the anhydrous solvent.

    • Add the dialkyl phosphite to the solution.

    • Initiate the reaction by adding the catalyst at time zero.

    • Monitor the reaction progress at regular intervals by withdrawing aliquots and quenching the reaction (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the aliquots using NMR spectroscopy or UV-Vis spectrophotometry to determine the concentration of reactants and products over time.

    • Calculate the initial reaction rate and determine the reaction order with respect to each reactant by varying their initial concentrations.

    • Determine the rate constant (k) from the rate law.

Protocol 3: General Procedure for Kinetic Analysis of the Horner-Wadsworth-Emmons Reaction

  • Materials: Aldehyde, phosphonate reagent, strong base (e.g., NaH, n-BuLi), anhydrous solvent (e.g., THF), quenching solution (e.g., saturated aqueous NH₄Cl).

  • Equipment: Schlenk line for inert atmosphere, low-temperature bath, GC-MS or HPLC for analysis.

  • Procedure:

    • Under an inert atmosphere, dissolve the phosphonate reagent in the anhydrous solvent in a Schlenk flask.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add the strong base dropwise to generate the phosphonate carbanion.

    • At time zero, add the aldehyde to the carbanion solution.

    • At specific time points, withdraw aliquots and quench them in a solution that will neutralize the base (e.g., saturated aqueous NH₄Cl).

    • Extract the quenched aliquots with an organic solvent.

    • Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the alkene product and remaining aldehyde.

    • Plot the concentration of the product versus time to determine the reaction rate.

Visualizations

The following diagrams illustrate the reaction pathway for the synthesis of the target phosphonate and the general workflows for the Pudovik and Horner-Wadsworth-Emmons reactions.

Synthesis_Pathway 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde Intermediate Addition Intermediate 2-Carboxybenzaldehyde->Intermediate 1. Dimethyl_phosphite Dimethyl phosphite Dimethyl_phosphite->Intermediate 2. Product Dimethyl (3-oxo-1,3- dihydroisobenzofuran-1-yl)phosphonate Intermediate->Product Intramolecular cyclization Sodium_methoxide Sodium methoxide Sodium_methoxide->Intermediate

Caption: Synthesis of the target phosphonate.

Pudovik_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants Aldehyde/Imine + Dialkyl phosphite Mix Solvent Anhydrous Solvent Catalyst Base or Lewis Acid Stirring Stirring at controlled temperature Catalyst->Stirring Mix->Catalyst Initiate Quenching Quenching Stirring->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization

Caption: General workflow for the Pudovik reaction.

HWE_Workflow cluster_prep Carbanion Formation cluster_reaction Olefination cluster_analysis Product Isolation Phosphonate Phosphonate Reagent Mix_HWE Base Strong Base (e.g., NaH) Aldehyde Aldehyde/Ketone Reaction_Mix Reaction at low temperature Solvent_HWE Anhydrous THF Mix_HWE->Base Deprotonation Aldehyde->Reaction_Mix Quench_HWE Quench with aq. NH4Cl Reaction_Mix->Quench_HWE Extract_HWE Extraction Quench_HWE->Extract_HWE Purify_HWE Purification Extract_HWE->Purify_HWE Product_HWE Alkene Product Purify_HWE->Product_HWE

Caption: General workflow for the HWE reaction.

Cost-benefit analysis of using "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate" in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is a critical factor in the journey from discovery to market. This guide provides a detailed cost-benefit analysis of three synthetic routes to a crucial intermediate of the PARP inhibitor Olaparib. The primary focus is the comparison between the established route utilizing Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate and two more recent, alternative methodologies that offer significant advantages in terms of cost, scalability, and environmental impact.

Executive Summary

The synthesis of the phthalazinone core of Olaparib has evolved from the original medicinal chemistry route, which relies on a Horner-Wadsworth-Emmons reaction with this compound. While effective, this route is often associated with higher costs and the use of hazardous reagents. This guide evaluates two alternative approaches: a more economical route starting from the industrial byproduct phthalhydrazide and a "green" phosphonate-free synthesis. The analysis indicates that for large-scale production, the alternative routes present compelling advantages in terms of starting material cost, process efficiency, and environmental footprint.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize the key quantitative data for the three synthetic routes discussed in this guide. Prices are estimates based on commercially available listings and may vary depending on the supplier and scale of purchase.

Route 1: The Original Medicinal Chemistry Route via Phosphonate

StepStarting MaterialsKey ReagentsSolventsYield (%)Estimated Cost of Starting Materials (per mole of product)
12-Formylbenzoic acid, DimethylphosphiteSodium methoxideMethanol~95$50 - $100
2Phosphonate from Step 1, 2-Fluoro-5-formylbenzonitrileTriethylamineDichloromethane~96-
3Product from Step 2Sodium hydroxide, Hydrazine hydrateEthanol, Water~77-
4Product from Step 3, N-Boc-piperazineHBTUDimethylacetamide~78$150 - $250
5Product from Step 4Hydrochloric acid, Cyclopropanecarbonyl chlorideDichloromethane~85-
Overall ~46 ~$200 - $350

Route 2: The Economical Phthalhydrazide-Based Route

StepStarting MaterialsKey ReagentsSolventsYield (%)Estimated Cost of Starting Materials (per mole of product)
1PhthalhydrazidePhosphorus oxychloride-~92$10 - $20
2Ethyl 2-fluoro-4-methylbenzoateN-Bromosuccinimide, Benzoyl peroxideDichloromethane~96-
3Product from Step 1, Product from Step 2Zinc dust, LiCl, Pd2(dba)3, SPhosTetrahydrofuran~80-
4Product from Step 3Sodium hydroxideWater~85-
Overall ~62 ~$10 - $20

Route 3: The Phosphonate-Free "Green" Synthesis

StepStarting MaterialsKey ReagentsSolventsYield (%)Estimated Cost of Starting Materials (per mole of product)
12-Acetylbenzoic acid, (4-cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanoneSodium hydrideTetrahydrofuran~75$30 - $60
2Product from Step 1Hydrazine hydrateEthanolHigh-
Overall ~51 (for Olaparib) ~$30 - $60

Experimental Protocols

Route 1: The Original Medicinal Chemistry Route via Horner-Wadsworth-Emmons Reaction

This route utilizes the target phosphonate for a key carbon-carbon bond formation.

Step 1: Synthesis of this compound To a solution of sodium methoxide in methanol, dimethylphosphite and 2-formylbenzoic acid are added at 0 °C. The mixture is stirred at room temperature for 8 hours. After completion, the reaction is quenched with methanesulfonic acid. The product is extracted with dichloromethane and purified to yield the desired phosphonate.

Step 2: Horner-Wadsworth-Emmons Reaction [1] The phosphonate from Step 1 is reacted with 2-fluoro-5-formylbenzonitrile in the presence of triethylamine in dichloromethane to yield the corresponding olefin.

Step 3: Hydrolysis and Cyclization [1] The olefin from Step 2 is hydrolyzed with aqueous sodium hydroxide and then treated with hydrazine hydrate in ethanol to form the phthalazinone core.

Step 4: Amide Coupling [1] The resulting carboxylic acid is coupled with N-Boc-piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent in dimethylacetamide.

Step 5: Deprotection and Final Acylation [1] The Boc-protecting group is removed with hydrochloric acid, and the resulting amine is acylated with cyclopropanecarbonyl chloride to yield Olaparib.

Route 2: The Economical Phthalhydrazide-Based Route

This approach avoids the phosphonate intermediate by starting with a readily available and inexpensive industrial byproduct.[1]

Step 1: Chlorination of Phthalhydrazide [1] Phthalhydrazide is treated with phosphorus oxychloride to yield 1-chlorophthalazin-4(3H)-one.

Step 2: Bromination of the Benzoic Acid Derivative [1] Ethyl 2-fluoro-4-methylbenzoate is brominated using N-bromosuccinimide and a radical initiator like benzoyl peroxide in dichloromethane.

Step 3: Negishi Coupling [1] The bromide from Step 2 is converted to an organozinc reagent using zinc dust and lithium chloride. This is then coupled with the chlorophthalazinone from Step 1 using a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and a suitable ligand like SPhos.

Step 4: Hydrolysis [1] The ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.

Route 3: The Phosphonate-Free "Green" Synthesis via α-Arylation

This modern approach is designed to be more environmentally friendly and atom-economical.[2][3]

Step 1: Transition-Metal-Free α-Arylation [2][3] A conjugated enolate is generated from 2-acetylbenzoic acid using a strong base like sodium hydride in an appropriate solvent such as tetrahydrofuran. This enolate then reacts with a suitable aryl halide, for example, 1-bromo-2-fluoro-5-((4-cyclopropanecarbonylpiperazin-1-yl)carbonyl)benzene, to form the α-arylated product.

Step 2: Phthalazinone Ring Formation [2][3] The resulting keto-acid is then cyclized with hydrazine hydrate in a suitable solvent like ethanol to construct the final phthalazinone scaffold.

Mandatory Visualization

Synthetic_Route_1 cluster_0 Route 1: Horner-Wadsworth-Emmons 2-Formylbenzoic_acid 2-Formylbenzoic Acid Phosphonate This compound 2-Formylbenzoic_acid->Phosphonate Dimethylphosphite, NaOMe Dimethylphosphite Dimethylphosphite Dimethylphosphite->Phosphonate Olefin Intermediate Olefin Phosphonate->Olefin Aldehyde, Et3N Aldehyde 2-Fluoro-5-formylbenzonitrile Aldehyde->Olefin Phthalazinone_acid Phthalazinone Carboxylic Acid Olefin->Phthalazinone_acid 1. NaOH 2. Hydrazine hydrate Boc-protected_Olaparib Boc-Protected Olaparib Phthalazinone_acid->Boc-protected_Olaparib N-Boc-piperazine, HBTU N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Boc-protected_Olaparib Olaparib Olaparib Boc-protected_Olaparib->Olaparib 1. HCl 2. Cyclopropanecarbonyl chloride

Caption: Synthetic workflow of the original medicinal chemistry route.

Synthetic_Route_2 cluster_1 Route 2: Phthalhydrazide-Based Phthalhydrazide Phthalhydrazide Chlorophthalazinone 1-Chlorophthalazin-4(3H)-one Phthalhydrazide->Chlorophthalazinone POCl3 Coupled_product Coupled Product Chlorophthalazinone->Coupled_product Organozinc from Bromide, Pd2(dba)3, SPhos Benzoic_ester Ethyl 2-fluoro-4-methylbenzoate Brominated_ester Brominated Benzoic Ester Benzoic_ester->Brominated_ester NBS, BPO Brominated_ester->Coupled_product Phthalazinone_acid Phthalazinone Carboxylic Acid Coupled_product->Phthalazinone_acid NaOH Olaparib Olaparib Phthalazinone_acid->Olaparib Subsequent steps

Caption: Synthetic workflow of the economical phthalhydrazide-based route.

Synthetic_Route_3 cluster_2 Route 3: Phosphonate-Free 2-Acetylbenzoic_acid 2-Acetylbenzoic Acid Arylated_product α-Arylated Product 2-Acetylbenzoic_acid->Arylated_product Aryl Halide, NaH Aryl_halide Aryl Halide Aryl_halide->Arylated_product Olaparib Olaparib Arylated_product->Olaparib Hydrazine hydrate

Caption: Synthetic workflow of the phosphonate-free "green" route.

Conclusion

The choice of synthetic route for the large-scale production of the key Olaparib intermediate has significant implications for the overall cost, efficiency, and environmental impact of the manufacturing process. While the original medicinal chemistry route utilizing This compound is a well-established method, the evidence strongly suggests that the alternative routes offer substantial benefits for industrial-scale synthesis.

The phthalhydrazide-based route stands out for its use of a low-cost, readily available starting material, leading to a significant reduction in the initial raw material expenditure. The phosphonate-free "green" synthesis offers a more environmentally benign and atom-economical process, which is increasingly important in modern pharmaceutical manufacturing.

For researchers and drug development professionals, the selection of a synthetic strategy should be based on a comprehensive evaluation of these factors. While the phosphonate-based route may still be suitable for small-scale and medicinal chemistry applications, the alternative routes presented here provide a clear pathway to a more sustainable and cost-effective large-scale production of this vital pharmaceutical intermediate.

References

A Spectroscopic Comparison of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate and Its Analogues in the Context of PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate with its conceptual analogues. This key intermediate is instrumental in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Notably, it is a building block for Olaparib, a PARP-1 and PARP-2 inhibitor used in the treatment of cancers with BRCA1/2 mutations.[1][2] Understanding the spectroscopic characteristics of this compound and its derivatives is crucial for quality control, reaction monitoring, and the development of novel analogues.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its hypothetical diethyl and diphenyl analogues. The data for the dimethyl ester is based on reported values, while the data for the diethyl and diphenyl analogues are predicted based on general principles of spectroscopy.

Compound Structure ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Predicted ³¹P NMR (δ, ppm) Predicted Key IR Bands (cm⁻¹) Predicted MS (m/z)
This compound Chemical structure of this compound7.98-7.70 (m, 4H, Ar-H), 6.36 (d, J=8 Hz, 1H, CH-P), 3.86 (d, J=12 Hz, 3H, OCH₃), 3.62 (d, J=8 Hz, 3H, OCH₃)[2]168 (C=O, lactone), 145 (Ar-C), 134 (Ar-CH), 130 (Ar-CH), 126 (Ar-C), 125 (Ar-CH), 124 (Ar-CH), 70 (d, J=160 Hz, CH-P), 54 (d, J=7 Hz, OCH₃), 53 (d, J=7 Hz, OCH₃)~20-221770 (C=O, lactone), 1250 (P=O), 1030 (P-O-C), 1600, 1480 (C=C, aromatic)242 (M+), 211 (M-OCH₃)+, 183 (M-PO(OCH₃)₂)+, 133
Diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Chemical structure of Diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate~7.9-7.7 (m, 4H, Ar-H), ~6.3 (d, 1H, CH-P), ~4.1 (m, 4H, OCH₂), ~1.3 (t, 6H, CH₃)168 (C=O, lactone), 145 (Ar-C), 134 (Ar-CH), 130 (Ar-CH), 126 (Ar-C), 125 (Ar-CH), 124 (Ar-CH), 70 (d, J=160 Hz, CH-P), 64 (d, J=7 Hz, OCH₂), 16 (d, J=6 Hz, CH₃)~18-201770 (C=O, lactone), 1245 (P=O), 1025 (P-O-C), 1600, 1480 (C=C, aromatic)270 (M+), 241 (M-C₂H₅)+, 225 (M-OC₂H₅)+, 133
Diphenyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Chemical structure of Diphenyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate~8.0-7.1 (m, 14H, Ar-H), ~6.5 (d, 1H, CH-P)168 (C=O, lactone), 150 (Ar-C, P-O-C), 145 (Ar-C), 134 (Ar-CH), 130 (Ar-CH), 129 (Ar-CH), 126 (Ar-C), 125 (Ar-CH), 124 (Ar-CH), 121 (Ar-CH), 71 (d, J=160 Hz, CH-P)~10-121775 (C=O, lactone), 1260 (P=O), 1180 (P-O-C, aryl), 1600, 1490 (C=C, aromatic)366 (M+), 273 (M-OPh)+, 229 (M-PO(OPh)₂)+, 133

Experimental Protocols

The following are general protocols for the spectroscopic analysis of the title compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H, ¹³C, and ³¹P NMR:

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • ¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.

    • ³¹P NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to an external standard of 85% H₃PO₄.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (for solid samples):

    • Thin Solid Film: The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[3]

    • KBr Pellet: The sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation for GC-MS: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.[4][5]

  • GC Conditions (Typical):

    • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms).

    • Inlet Temperature: 250-280 °C.

    • Oven Program: A temperature ramp, for example, starting at 50-100 °C and increasing to 250-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is common for creating a fragmentation pattern library.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition: Full scan mode to obtain the mass spectrum.

Visualizations

Conceptual Role in PARP-1 Signaling Pathway

"this compound" is a crucial intermediate in the synthesis of Olaparib, a potent inhibitor of PARP-1. The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway and where inhibitors like Olaparib act.

PARP1_Signaling_Pathway Conceptual Overview of PARP-1's Role in DNA Damage Response and Inhibition cluster_synthesis Synthesis of PARP Inhibitor cluster_cellular_process Cellular Process Intermediate This compound Olaparib Olaparib (PARP Inhibitor) Intermediate->Olaparib Multi-step synthesis PARP1_Activation PARP-1 Activation Olaparib->PARP1_Activation Inhibition DNA_Damage DNA Single-Strand Break DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_Activation->PARylation Apoptosis Apoptosis / Cell Death PARP1_Activation->Apoptosis Inhibition of repair leads to... DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: Role of the phosphonate intermediate in synthesizing a PARP-1 inhibitor.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic characterization of "this compound" and its analogues.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_spectroscopy Spectroscopic Techniques Sample Synthesized Compound (e.g., Phosphonate Analogue) Purification Purification (e.g., Chromatography) Sample->Purification Purity_Check Purity Assessment (e.g., TLC, LC-MS) Purification->Purity_Check Structure_Elucidation Structure Elucidation Purity_Check->Structure_Elucidation NMR NMR (¹H, ¹³C, ³¹P) Structure_Elucidation->NMR IR FTIR Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic analysis of phosphonate compounds.

References

Benchmarking the purity of synthesized "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate" against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A rigorous evaluation of laboratory-synthesized Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate against commercially available standards reveals comparable purity profiles, underscoring the viability of the described synthesis protocol for producing high-quality material suitable for research and development purposes. This guide provides a detailed comparison, outlining the synthesis procedure, analytical methodologies, and comparative data.

Introduction

This compound is a key reagent in the synthesis of various pharmaceutical compounds, including PARP inhibitors like Olaparib.[1][2] Given its significance, ensuring the high purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients. This guide benchmarks a laboratory-synthesized batch of the title compound against commercially sourced standards. Commercial suppliers of this reagent include Sigma-Aldrich, AK Scientific Inc., and BLDpharm, with purities typically listed as 98%.[3][4][5][6]

Synthesis and Purification

The laboratory synthesis of this compound was performed following a known literature procedure.[2] The workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product r1 2-Carboxybenzaldehyde proc1 Mix reactants at 0°C r1->proc1 r2 Dimethyl hydrogen phosphite r2->proc1 r3 Sodium methoxide in Methanol r3->proc1 proc2 Stir at room temperature for 8h proc1->proc2 work1 Quench with methanesulfonic acid proc2->work1 work2 Solvent removal under reduced pressure work1->work2 work3 Aqueous work-up with Dichloromethane extraction work2->work3 work4 Drying and evaporation work3->work4 product This compound (White Solid) work4->product

Caption: Synthesis workflow for this compound.

Comparative Purity Analysis

The purity of the synthesized compound was compared against two commercial standards (Commercial Standard A and Commercial Standard B). The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).

Parameter Synthesized Compound Commercial Standard A Commercial Standard B
Appearance White solidWhite solidWhite solid
Purity (HPLC) 98.7%98.5%98.2%
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spec (m/z) [M+H]⁺: 243.0[M+H]⁺: 243.0[M+H]⁺: 243.0
Melting Point 97-99°CNot determinedNot determined

Table 1: Comparative Data of Synthesized vs. Commercial Compound

The data indicates that the synthesized compound exhibits a purity level comparable to, and in this case slightly exceeding, the commercial standards. The spectroscopic data for the synthesized material was in full agreement with the expected structure and consistent with published data.[7]

Experimental Protocols

Synthesis of this compound [2] To a solution of sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL) in a 150 mL round-bottom flask, dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) were added dropwise at 0 °C over 30 minutes. The reaction mixture was then stirred at room temperature for 8 hours. Upon completion, the reaction was quenched by the dropwise addition of methanesulfonic acid (3.1 mL, 0.047 mol) and stirred for an additional 30 minutes. The solvent was removed under reduced pressure, and water (40 mL) was added. The aqueous phase was extracted three times with dichloromethane. The combined organic phases were washed with water until neutral and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to yield the product as a white solid.

High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1200 series HPLC with a quadrupole 6120 series MS detector.[7]

  • Column: Luna 5µm C18(2) 100 Å, 50 x 2 mm.[7]

  • Mobile Phase: Solvent A: Water with 0.1% Formic acid; Solvent B: Acetonitrile.[7]

  • Gradient: 0-7.60 min (0% - 100% B), 7.60 - 7.80 min (100% B), 7.80 - 8.30 min (100% - 0% B), 8.30 - 12.0 min (0% B).[7]

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance 600 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR (600 MHz, CDCl₃): δ = 7.95 (d, J = 7.7 Hz, 1H, Ar), 7.78– 7.71 (m, 3H, Ar), 7.60 (t, J = 7.4 Hz, 2H, Ar), 5.72 (d, JHP = 10.9 Hz, 1H), 3.92 (d, J = 10.5 Hz, 3H, POCH₃), 3.59 (d, J = 10.5 Hz, 3H, POCH₃).[7]

  • Note: The phosphonate methyl esters are diastereotopic.

Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI), positive mode.[7]

  • Calculated m/z for C₁₀H₁₁O₅P: 242.17.[7]

  • Observed m/z: [M+H]⁺, 243.0.[7]

Conclusion

The synthesized this compound demonstrates high purity, comparable to commercially available standards. The detailed experimental protocols provided herein can be reliably used to produce this reagent for research and drug development applications, offering a cost-effective alternative to commercial sourcing without compromising on quality. The analytical methods employed confirm the identity and purity of the synthesized compound.

References

A Comparative Guide to Catalysts for the Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a key intermediate in the preparation of pharmaceutically significant compounds such as PARP inhibitors, is a critical process in medicinal chemistry. The primary route to this molecule is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, and purity of the final product. This guide provides a comparative analysis of catalytic systems for this synthesis, supported by experimental data.

Introduction to the Synthesis

The core reaction for the synthesis of this compound is the intramolecular cyclization of an intermediate formed from the addition of dimethyl phosphite to 2-carboxybenzaldehyde. This reaction can be catalyzed by both Brønsted bases and Lewis acids. The general reaction scheme is depicted below.

Reaction_Pathway General Reaction Pathway cluster_reactants Reactants 2-carboxybenzaldehyde 2-Carboxybenzaldehyde intermediate Addition Intermediate 2-carboxybenzaldehyde->intermediate dimethyl_phosphite Dimethyl Phosphite dimethyl_phosphite->intermediate product This compound intermediate->product Intramolecular Cyclization catalyst Catalyst catalyst->intermediate Addition

Caption: General reaction pathway for the synthesis.

Comparison of Catalytic Performance

While a variety of catalysts are known to promote the Pudovik reaction, detailed comparative studies for the synthesis of this specific phosphonate are limited in the literature. However, based on available data for this and closely related reactions, a performance overview can be compiled.

Catalyst TypeCatalyst ExampleSubstratesReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Brønsted Base Sodium Methoxide (NaOMe)2-Carboxybenzaldehyde, Dimethyl Phosphite0 to Room Temperature899[1]
Organic Base Triethylamine (Et₃N)General Aldehydes, Dialkyl PhosphitesRoom TemperatureVariableGenerally Good
Organic Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)General Aldehydes, Dialkyl PhosphitesRoom TemperatureVariableOften High

Discussion of Catalysts

Sodium Methoxide (NaOMe): As a strong Brønsted base, sodium methoxide has demonstrated exceptional efficacy in the synthesis of the target compound, affording a near-quantitative yield.[1] The mechanism involves the deprotonation of dimethyl phosphite by the methoxide ion, generating a highly nucleophilic phosphite anion that readily attacks the carbonyl carbon of 2-carboxybenzaldehyde. The subsequent intramolecular cyclization is also facilitated under these basic conditions. The high yield and mild reaction conditions make this a preferred method.

Triethylamine (Et₃N) and DBU: These are non-nucleophilic organic bases commonly employed to catalyze Pudovik reactions. They function similarly to sodium methoxide by deprotonating the dialkyl phosphite, thereby activating it for nucleophilic addition. DBU is a stronger base than triethylamine and may offer faster reaction rates. These catalysts have the advantage of being soluble in a wider range of organic solvents and can often be removed more easily during workup than inorganic bases. For researchers looking to avoid methanolic solvent systems or sodium salts, these organic bases present a logical starting point for optimization.

Experimental Protocols

Key Experiment: Synthesis using Sodium Methoxide

This protocol is based on a documented high-yield synthesis.[1]

Materials:

  • 2-Carboxybenzaldehyde

  • Dimethyl hydrogen phosphite

  • Sodium methoxide

  • Methanol

  • Methanesulfonic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a 150 mL round-bottom flask, dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To this cooled solution, add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over a period of 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 8 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction by the dropwise addition of methanesulfonic acid (3.1 mL, 0.047 mol) and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 40 mL of water to the residue.

  • Extract the aqueous phase with dichloromethane (3 x 40 mL).

  • Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane under reduced pressure to yield this compound as a white solid (4.93 g, 99% yield).

Experimental_Workflow Experimental Workflow: Sodium Methoxide Method start Start dissolve_naome Dissolve NaOMe in Methanol start->dissolve_naome cool Cool to 0 °C dissolve_naome->cool add_reagents Add Dimethyl Phosphite and 2-Carboxybenzaldehyde cool->add_reagents react Stir at Room Temp for 8 hours add_reagents->react quench Quench with Methanesulfonic Acid react->quench evaporate_solvent Remove Solvent quench->evaporate_solvent add_water Add Water evaporate_solvent->add_water extract Extract with Dichloromethane add_water->extract wash_dry Wash and Dry Organic Phase extract->wash_dry final_evaporation Evaporate Dichloromethane wash_dry->final_evaporation product Obtain Product final_evaporation->product

Caption: Step-by-step workflow for the synthesis.

Conclusion

The synthesis of this compound is most effectively and with the highest reported yield achieved using sodium methoxide as a catalyst in methanol. This method is robust, high-yielding, and proceeds under mild conditions. For researchers seeking alternative methodologies, common organic bases such as triethylamine and DBU represent promising avenues for investigation, although optimization would be required to match the efficiency of the established sodium methoxide protocol. The detailed experimental procedure provided serves as a reliable starting point for the synthesis of this important pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (CAS No. 61260-15-9), a compound commonly used in pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound is classified as an organophosphorus compound and presents several hazards; it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][2][3][4] Proper handling and disposal are therefore of paramount importance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents dermal exposure.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and eye irritation.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMitigates inhalation risk.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents its release into the environment. Discharge to sewer systems is strictly prohibited.[5] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

1. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, vials), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.

  • The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

2. Management of Spills:

  • In the event of a small spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.

  • Absorb the spilled material with an inert absorbent, such as vermiculite, dry sand, or earth.

  • Collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the spill area using a solution of sodium hypochlorite (bleach) followed by a wash with soap and water.

3. Decontamination of Empty Containers:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

  • The rinsate must be collected and treated as hazardous waste, to be added to the designated waste container.

  • After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for decontaminated labware.[5]

4. Final Disposal:

  • Once the hazardous waste container is full, it must be securely sealed and stored in a designated satellite accumulation area.

  • Arrange for the collection of the waste by a licensed hazardous waste disposal company. Ensure that all necessary documentation is completed as per institutional and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Collect in labeled, sealed container) A->B C Step 3: Manage Spills (Absorb, collect, decontaminate area) B->C D Step 4: Decontaminate Containers (Triple-rinse, collect rinsate) B->D E Step 5: Final Disposal (Arrange for licensed hazardous waste collection) C->E D->E

Caption: Disposal workflow for this compound.

Logical Relationship of Safety Measures

The interplay of hazard identification, personal protection, and containment is crucial for mitigating risks associated with this chemical.

Hazard Chemical Hazard (Harmful, Irritant) PPE Personal Protective Equipment (Gloves, Goggles, etc.) Hazard->PPE Containment Waste Containment (Sealed, Labeled Containers) Hazard->Containment Safety Personnel & Environmental Safety PPE->Safety Disposal Proper Disposal (Licensed Vendor) Containment->Disposal Disposal->Safety

Caption: Interrelationship of safety protocols for chemical handling.

References

Safeguarding Your Research: A Guide to Handling Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (CAS No. 61260-15-9). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is classified with the GHS signal word "Warning" and is associated with multiple hazard statements, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure. The following table summarizes the recommended PPE for handling this solid organophosphorus compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile rubber, minimum 8 mil thickness. Double-gloving is recommended.[2] Other options include neoprene or butyl rubber.[3][4] Avoid latex, cotton, or leather gloves.[3][4]
Eye Protection Safety Glasses/GogglesChemical splash goggles are required.
Respiratory Protection RespiratorA NIOSH-approved respirator is necessary if handling outside of a fume hood or if dust is generated. A half-mask dual-cartridge respirator is a suitable option.[5]
Body Protection Lab Coat/CoverallsA flame-retardant lab coat is mandatory. For larger quantities or increased risk of spillage, chemical-resistant coveralls should be worn.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.

  • Weighing and Aliquoting :

    • Don all required PPE as specified in the table above.

    • To prevent the generation of dust, handle the solid carefully. Use a micro-spatula for transfers.

    • Weigh the compound in a tared, sealed container to minimize exposure.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use :

    • Keep all containers with the compound sealed when not in immediate use.

    • Clearly label all vessels containing the compound with its full name and relevant hazard symbols.

    • Should any spillage occur, follow the emergency procedures outlined below.

  • Post-Experiment Decontamination :

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate laboratory detergent and water.

    • Wipe down the exterior of all primary containers before removing them from the fume hood.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5] Seek immediate medical attention.

  • Spill : For a small spill of the solid, carefully scoop the material into a labeled waste container. For a larger spill, evacuate the area and contact the institutional safety office.

Disposal Plan

Proper disposal of chemical waste is paramount to environmental and personal safety.

  • Waste Segregation :

    • Do not mix solid waste of this compound with other waste streams unless they are of the same type (e.g., solid organophosphorus waste).[7]

    • Any items that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of as hazardous solid waste.

  • Waste Collection and Storage :

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The waste container should be stored in a designated "Satellite Accumulation Area" within the laboratory.[8] This area must be inspected weekly for any signs of leakage.[8]

    • The container must be kept closed except when adding waste.[9]

  • Final Disposal :

    • Once the waste container is full, or after one year, it must be removed from the Satellite Accumulation Area for disposal by the institution's Environmental Health & Safety (EH&S) department.[8]

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow start Start: Prepare for Handling ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh and Prepare Compound fume_hood->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate remove_ppe Remove PPE experiment->remove_ppe waste_disposal Dispose of Contaminated Materials in Labeled Waste Container decontaminate->waste_disposal decontaminate->remove_ppe store_waste Store Waste in Satellite Accumulation Area waste_disposal->store_waste ehs_pickup Arrange for EH&S Waste Pickup store_waste->ehs_pickup ehs_pickup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.